4-(Benzylamino)-4-oxobutanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(benzylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVMZKFJMYHDNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351175 | |
| Record name | N-Benzyl-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64984-60-7 | |
| Record name | N-Benzyl-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-(Benzylamino)-4-oxobutanoic Acid from Succinic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-(benzylamino)-4-oxobutanoic acid, a valuable intermediate in organic synthesis, prepared from the reaction of succinic anhydride and benzylamine. This document provides a comprehensive overview of the synthetic protocol, physical and chemical properties, and safety information.
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic acyl substitution of succinic anhydride with benzylamine. The lone pair of the nitrogen atom in benzylamine attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding N-benzylsuccinamic acid, also known as this compound. The reaction is typically carried out in an aprotic solvent at a reduced temperature to control the exothermic nature of the reaction.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials:
-
Succinic anhydride (C₄H₄O₃)
-
Benzylamine (C₇H₉N)
-
Anhydrous Toluene (C₇H₈)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
A solution of benzylamine (0.20 g, 1.87 mmol) in anhydrous toluene (6 mL) is added to a solution of succinic anhydride (0.19 g, 1.87 mmol) in anhydrous toluene (14 mL) at 0°C.[1] The reaction mixture is stirred at this temperature for 1 hour.[1] Upon completion of the reaction, the resulting solid precipitate is collected by filtration, washed with cold toluene, and dried to yield the crude product.[1] This procedure has been reported to yield approximately 0.37 g (94%) of crude this compound.[1]
Data Presentation
The following table summarizes the key quantitative data for the reactants and the product.
| Property | Succinic Anhydride | Benzylamine | This compound |
| Molecular Formula | C₄H₄O₃ | C₇H₉N | C₁₁H₁₃NO₃ |
| Molecular Weight | 100.07 g/mol | 107.15 g/mol | 207.23 g/mol [1][2] |
| Melting Point | 119-122 °C | -10 °C | 127-130 °C (crude)[1] |
| Boiling Point | 261 °C | 184-185 °C | Not available |
| Density | 1.572 g/cm³ | 0.981 g/mL | Not available |
| CAS Number | 108-30-5 | 100-46-9 | 64984-60-7[1] |
Characterization Data
The synthesized this compound can be characterized using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy (KBr): 3299, 2918, 1693, 1640, 1546, 1231, 734, 660 cm⁻¹[1]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆): δ 8.37 (t, J = 6.0 Hz, 1H, NH), 7.42-7.18 (m, 5H, aromatic), 4.26 (d, J = 6.0 Hz, 2H, C₆H₅CH ₂), 2.44-2.38 (m, 4H, CH ₂CH ₂COOH)[1]
Safety and Handling
Succinic anhydride is corrosive and can cause severe skin burns and eye damage. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
Benzylamine is a corrosive and flammable liquid and vapor. It can cause severe skin burns and eye damage. It is harmful if swallowed or in contact with skin. Handle in a well-ventilated area and away from ignition sources.
This compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed.
Visualizations
The following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
N-Benzylsuccinamic Acid: A Physicochemical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzylsuccinamic acid, also known as 4-(benzylamino)-4-oxobutanoic acid, is a carboxylic acid derivative of succinic acid. Its structure, featuring a benzylamide moiety, makes it a compound of interest in medicinal chemistry and materials science. It serves as a versatile building block for the synthesis of more complex molecules, including peptide mimetics and potential enzyme inhibitors.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of N-benzylsuccinamic acid, detailed experimental protocols for its synthesis and the determination of its key properties, and visualizations of relevant chemical and analytical workflows.
Physicochemical Properties
A summary of the available quantitative and qualitative physicochemical data for N-benzylsuccinamic acid is presented below. It is important to note that while some properties have been experimentally determined, others are estimated based on its structure.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | [3][4][5][6][7] |
| Molecular Weight | 207.23 g/mol | [4][5][6] |
| Melting Point | 127-130 °C (crude) | [6] |
| Boiling Point | Not experimentally determined | |
| LogP (estimated) | ~1.5 | [2] |
| Aqueous Solubility | Moderate (qualitative) | [2] |
| pKa | Not experimentally determined |
Experimental Protocols
Detailed methodologies for the synthesis of N-benzylsuccinamic acid and the determination of its fundamental physicochemical properties are provided below.
Synthesis of N-Benzylsuccinamic Acid
This protocol describes the synthesis of N-benzylsuccinamic acid from benzylamine and succinic anhydride.[6]
Materials:
-
Benzylamine
-
Succinic anhydride
-
Anhydrous toluene
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Prepare a solution of succinic anhydride (1.87 mmol) in anhydrous toluene (14 mL).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of benzylamine (1.87 mmol) in anhydrous toluene (6 mL) to the cooled succinic anhydride solution with continuous stirring.
-
Maintain the reaction mixture at 0°C and continue stirring for 1 hour.
-
After 1 hour, a solid precipitate will have formed. Collect the solid product by filtration.
-
Wash the collected solid with cold toluene.
-
Dry the product. The resulting crude N-benzylsuccinamic acid can be used for many applications without further purification.
References
- 1. Item - Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water - figshare - Figshare [figshare.com]
- 2. N-Benzhydryl-succinamic acid | 6622-07-7 | Benchchem [benchchem.com]
- 3. 4-(Benzyloxy)-4-oxobutanoic acid | 103-40-2 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
An In-depth Technical Guide to 4-(Benzylamino)-4-oxobutanoic Acid: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Benzylamino)-4-oxobutanoic acid, also known as N-benzylsuccinamic acid. It details the chemical identity, including its CAS number and synonyms, and presents a thorough, step-by-step synthesis protocol. While direct biological data for this specific compound is limited in publicly accessible literature, this guide explores the well-documented activity of its close structural analogs, particularly as inhibitors of metalloenzymes. Drawing on this context, we provide a detailed experimental protocol for a carboxypeptidase A (CPA) inhibition assay, a likely target for this class of compounds. Furthermore, a logical workflow for the screening and characterization of potential enzyme inhibitors is visualized. This document serves as a valuable resource for researchers interested in the synthesis and potential therapeutic applications of succinamic acid derivatives.
Chemical Identity and Properties
This compound is a carboxylic acid derivative characterized by a benzylamino group attached to a four-carbon chain.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 64984-60-7[1] |
| Molecular Formula | C₁₁H₁₃NO₃[1] |
| Molecular Weight | 207.23 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CCC(=O)O |
| InChI Key | GFVMZKFJMYHDNM-UHFFFAOYSA-N |
Synonyms
A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:
-
N-Benzylsuccinamic acid
-
3-(Benzylcarbamoyl)propanoic acid
-
4-Oxo-4-[(phenylmethyl)amino]butanoic acid
-
4-(benzylamino)-4-keto-butyric acid
-
ARONIS023559
-
SBB005705
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of benzylamine with succinic anhydride. This reaction is a straightforward and efficient method for producing the target compound.
Experimental Protocol
Materials:
-
Benzylamine
-
Succinic anhydride
-
Anhydrous toluene
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure: [1]
-
Preparation of Reactant Solutions:
-
In a suitable flask, dissolve succinic anhydride (1.87 mmol) in 14 mL of anhydrous toluene.
-
In a separate container, prepare a solution of benzylamine (1.87 mmol) in 6 mL of anhydrous toluene.
-
-
Reaction:
-
Cool the solution of succinic anhydride to 0°C using an ice bath.
-
While stirring, slowly add the benzylamine solution to the cooled succinic anhydride solution.
-
Maintain the reaction mixture at 0°C and continue stirring for 1 hour.
-
-
Isolation and Purification:
-
Upon completion of the reaction, a solid precipitate will have formed.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold toluene to remove any unreacted starting materials.
-
Dry the purified product. The crude product can often be used without further purification.
-
Expected Yield: Approximately 94%.
Characterization Data:
-
Melting Point: 127-130°C
-
IR (KBr) cm⁻¹: 3299, 2918, 1693, 1640, 1546, 1231, 734, 660
-
¹H NMR (DMSO-d₆): δ 8.37 (t, J=6.0 Hz, 1H, NH), 7.42-7.18 (m, 5H, aromatic), 4.26 (d, J=6.0 Hz, 2H, C₆H₅CH₂), 2.44-2.38 (m, 4H, CH₂CH₂COOH)
Biological Context and Potential Applications
While specific biological activity for this compound is not extensively documented, its structural analog, 2-benzylsuccinic acid, is a known inhibitor of carboxypeptidase A (CPA).[2] Carboxypeptidases are metalloenzymes that play crucial roles in various physiological processes, making them attractive targets for drug development. The succinic acid moiety in these compounds is thought to be critical for their inhibitory activity, likely by coordinating with the metal ion in the enzyme's active site.
Given the structural similarity, it is plausible that this compound and its derivatives could also exhibit inhibitory activity against CPA or other metalloenzymes. This positions them as interesting candidates for further investigation in drug discovery programs, particularly in areas where metalloenzyme inhibition is a therapeutic strategy.
Experimental Protocol: Carboxypeptidase A Inhibition Assay
To assess the potential inhibitory activity of this compound against carboxypeptidase A, a continuous spectrophotometric rate determination assay can be employed. This method measures the hydrolysis of a substrate, such as hippuryl-L-phenylalanine, by monitoring the change in absorbance over time.
Materials and Reagents
-
Carboxypeptidase A from bovine pancreas
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (25 mM, pH 7.5 at 25°C)
-
Sodium chloride (500 mM)
-
This compound (test inhibitor)
-
2-Benzylsuccinic acid (positive control inhibitor)
-
Spectrophotometer capable of reading at 254 nm
-
Cuvettes
-
Purified water
Procedure
-
Reagent Preparation:
-
Buffer: Prepare a 25 mM Tris-HCl buffer containing 500 mM sodium chloride and adjust the pH to 7.5 at 25°C.
-
Substrate Solution: Prepare a 1.0 mM solution of hippuryl-L-phenylalanine in the buffer.
-
Enzyme Solution: Prepare a stock solution of carboxypeptidase A in cold 1.0 M sodium chloride solution. Immediately before use, dilute the enzyme stock in the buffer to achieve a working concentration that gives a linear rate of substrate hydrolysis.
-
Inhibitor Solutions: Prepare stock solutions of this compound and 2-benzylsuccinic acid in a suitable solvent (e.g., DMSO or the assay buffer). Prepare a dilution series to determine the IC₅₀ value.
-
-
Assay Protocol (for a 3 mL reaction volume):
-
Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.
-
To a cuvette, add the appropriate volume of buffer, substrate solution, and the desired concentration of the test inhibitor or control. The final reaction volume should be 3.0 mL.
-
Mix the contents of the cuvette and incubate for a pre-determined time (e.g., 5-10 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the diluted enzyme solution to the cuvette.
-
Immediately start monitoring the change in absorbance at 254 nm for a set period (e.g., 3-5 minutes).
-
Record the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualized Workflows
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Inhibitor Screening Workflow
Caption: Experimental workflow for screening potential enzyme inhibitors.
References
A Comprehensive Technical Guide to 4-(Benzylamino)-4-oxobutanoic Acid: Molecular Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, synthesis, and characterization of 4-(Benzylamino)-4-oxobutanoic acid, also known as N-benzylsuccinamic acid. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Molecular Structure and Properties
This compound is a succinamic acid derivative characterized by a benzylamino group attached to one of the carboxylic acid functionalities of butanedioic acid. Its chemical structure combines a flexible aliphatic chain with an aromatic moiety, suggesting potential for diverse biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| CAS Number | 64984-60-7 | [1] |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CCC(=O)O | |
| InChI Key | GFVMZKFJMYHDNM-UHFFFAOYSA-N | |
| Melting Point | 127-130 °C | [1] |
Synthesis
The synthesis of this compound is a straightforward process involving the reaction of benzylamine with succinic anhydride.[1]
Experimental Protocol: Synthesis of this compound[1]
A solution of benzylamine (1.87 mmol) in anhydrous toluene (6 mL) is added to a solution of succinic anhydride (1.87 mmol) in anhydrous toluene (14 mL) at 0°C. The reaction mixture is stirred at this temperature for 1 hour. The resulting solid precipitate is then collected by filtration, washed with cold toluene, and dried to yield the crude product. This process typically results in a high yield (approximately 94%) of this compound, which can be used in subsequent steps without further purification.[1]
Spectroscopic Characterization
The molecular structure of this compound has been elucidated using various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides characteristic signals corresponding to the different protons in the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 8.37 | t | 1H | NH | [1] |
| 7.18 - 7.42 | m | 5H | Aromatic (C₆H₅) | [1] |
| 4.26 | d | 2H | C₆H₅CH ₂ | [1] |
| 2.38 - 2.44 | m | 4H | CH ₂CH ₂COOH | [1] |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3299 | N-H stretch | [1] |
| 2918 | C-H stretch (aliphatic) | [1] |
| 1693 | C=O stretch (carboxylic acid) | [1] |
| 1640 | C=O stretch (amide I) | [1] |
| 1546 | N-H bend (amide II) | [1] |
| 1231 | C-N stretch | [1] |
| 734, 660 | C-H out-of-plane bend (aromatic) | [1] |
Sample preparation: KBr pellet
Mass Spectrometry
While specific mass spectral data for this compound was not identified in the surveyed literature, analysis of N-succinyl derivatives of amino acids and peptides by mass spectrometry is a common technique.[2] Permethylation of the N-succinyl derivative enhances volatility for mass spectrometric analysis.[2] The fragmentation patterns of such derivatives can provide valuable information for structure elucidation and sequencing.[2]
Crystallographic Data
Specific crystallographic data for this compound has not been reported in the reviewed literature. However, the crystal structures of several closely related N-substituted succinamic acids, such as N-phenylsuccinamic acid, N-(2-methylphenyl)succinamic acid, and N-(4-methylphenyl)succinamic acid, have been determined.[3][4][5]
In these related structures, the conformations of the N-H and C=O bonds in the amide group are typically found to be anti to each other.[3][4][5] The molecules often form infinite chains in the crystal lattice through intermolecular N-H···O and O-H···O hydrogen bonds.[3][5] It is highly probable that this compound would exhibit similar solid-state packing and conformational features.
Biological Activity
The biological activity of this compound has not been extensively reported in the scientific literature. However, related N-benzyl derivatives have been investigated for various therapeutic applications. For instance, N-benzylbenzamide derivatives have been explored as tubulin polymerization inhibitors with antitumor activities.[6] Furthermore, other succinamic acid derivatives have been proposed as potential insulinotropic agents for the treatment of non-insulin dependent diabetes mellitus.[7]
Given the lack of specific data on the biological targets and signaling pathways of this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate the pharmacological profile of this compound.
Conclusion
This compound is a readily synthesized compound with well-defined spectroscopic characteristics. While its specific biological functions remain to be fully explored, the structural motifs present in the molecule suggest that it may be a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical and physical properties to support future research endeavors in medicinal chemistry and drug discovery.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. The use of N-succinyl derivatives in the study of amino acids and peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Phenylsuccinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
"solubility and stability of 4-(Benzylamino)-4-oxobutanoic acid"
An In-depth Technical Guide on the Solubility and Stability of 4-(Benzylamino)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its synonym N-benzylsuccinamic acid, is a chemical intermediate with the CAS number 64984-60-7.[1][2][3] Its molecular formula is C11H13NO3, and it has a molecular weight of 207.23 g/mol .[1][2] This compound is typically synthesized through the reaction of benzylamine and succinic anhydride.[2] While it serves as a building block in organic synthesis, publicly available data on its specific physicochemical properties, such as solubility and stability, are limited. This guide provides a framework for determining these crucial parameters, offering detailed experimental protocols and workflows essential for its application in research and development.
Chemical and Physical Properties
A summary of the known identifiers and computed properties for this compound is provided below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | N-benzylsuccinamic acid, 3-(benzylcarbamoyl)propanoic acid | [1] |
| CAS Number | 64984-60-7 | [1][2][3] |
| Molecular Formula | C11H13NO3 | [1][2] |
| Molecular Weight | 207.23 g/mol | [2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Topological Polar Surface Area | 66.4 Ų | [1] |
Solubility Profile
Quantitative Solubility Data
The following table is provided as a template for recording experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |
| Water | 25 | Data not available | e.g., HPLC, UV-Vis |
| Ethanol | 25 | Data not available | e.g., HPLC, Gravimetric |
| Methanol | 25 | Data not available | e.g., HPLC, Gravimetric |
| Acetone | 25 | Data not available | e.g., HPLC, Gravimetric |
| Dichloromethane | 25 | Data not available | e.g., HPLC, Gravimetric |
| Toluene | 25 | Data not available | e.g., HPLC, Gravimetric |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | e.g., HPLC, Gravimetric |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[4]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvent(s) of known purity
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[4]
-
Equilibration: Seal the vials securely and place them in a constant temperature shaker bath. Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.[4] The temperature should be precisely controlled throughout the experiment.
-
Phase Separation: After equilibration, remove the vials from the shaker bath and allow them to stand at the experimental temperature to let the undissolved solid settle. Separate the saturated solution from the excess solid by either centrifugation or filtration.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in appropriate units, such as g/100 mL or mg/mL.
Workflow for Solubility Determination
Stability Profile
A stability indicating assay method (SIAM) is crucial for determining the intrinsic stability of a compound.[5][6] Such a method can separate the intact compound from any potential degradation products formed under various stress conditions.[5][6] There is no specific stability data available for this compound. Therefore, forced degradation studies are required to identify potential degradation pathways and develop a stability-indicating analytical method.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 N)
-
Sodium hydroxide (e.g., 0.1 N)
-
Hydrogen peroxide (e.g., 3%)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., DAD or MS)
Procedure: Forced degradation studies typically involve exposing a solution of the compound to the following conditions, with a target degradation of 5-20% to avoid the formation of secondary degradants.[5]
-
Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid and heat if necessary. Monitor the degradation over time by taking samples at various intervals.
-
Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide and monitor the degradation over time, with heating if required.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide and monitor the degradation at room temperature or with gentle heating.
-
Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., at 60°C or 80°C).[5] Also, test the stability of a solution of the compound under heat.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines in a photostability chamber. A control sample should be kept in the dark.
Analysis: All samples from the forced degradation studies should be analyzed by a high-resolution chromatographic method, such as HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector. The goal is to separate the parent compound from all degradation products. The peak purity of the parent compound should be assessed to ensure the method is stability-indicating.
Workflow for Stability Indicating Method Development
Conclusion
While this compound is a known chemical entity, a comprehensive public dataset on its solubility and stability is lacking. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers and drug development professionals to determine these critical parameters. The outlined shake-flask method for solubility and the forced degradation study design for stability will enable the generation of robust and reliable data, facilitating the effective use of this compound in further research and development activities. The provided workflows offer a clear visual guide for executing these essential experimental procedures.
References
Potential Therapeutic Effects of N-Benzylsuccinamic Acid Derivatives: A Technical Overview
Disclaimer: Scientific literature extensively covers a wide range of succinimide and succinamic acid derivatives; however, specific research on the therapeutic effects of N-benzylsuccinamic acid derivatives is limited in publicly accessible databases. This guide, therefore, synthesizes information from closely related compounds to infer potential therapeutic applications, experimental methodologies, and possible mechanisms of action. The data presented should be interpreted as a starting point for further investigation into this specific class of compounds.
Introduction
N-benzylsuccinamic acid derivatives belong to the broader family of succinamic acids, which are mono-amides of succinic acid. The presence of a benzyl group attached to the amide nitrogen introduces lipophilicity, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. While direct evidence is scarce, the structural similarity of N-benzylsuccinamic acid derivatives to other biologically active succinimides and succinamic acids suggests potential therapeutic value in areas such as enzyme inhibition, anticonvulsant, and anti-inflammatory applications. This document provides a technical overview of these potential applications, supported by data from analogous compounds.
Potential Therapeutic Applications and Quantitative Data
Based on studies of structurally related compounds, N-benzylsuccinamic acid derivatives could be investigated for the following therapeutic effects.
Enzyme Inhibition
Succinamic acid and succinimide derivatives have been explored as inhibitors of various enzymes.
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A series of N4-sulfonamido-succinamic acid derivatives have been evaluated for their in vitro anti-DPP-IV activity.[1] DPP-IV inhibitors are a class of oral hypoglycemics for the treatment of type 2 diabetes.
Compound Target Enzyme IC50 (µM) Reference N4-sulfonamido-succinamic acid derivative 17 DPP-IV 33.5 [1] -
Histone Deacetylase (HDAC) and Matrix Metalloproteinase (MMP) Inhibition: Hydroxamic acids, which can be synthesized from N-substituted succinimides, are known inhibitors of metalloenzymes like HDACs and MMPs, making them relevant in anticancer research.[2]
Anticonvulsant and Analgesic Activity
N-substituted succinimide derivatives have shown promise as anticonvulsant and analgesic agents in preclinical studies.[3][4][5]
| Compound Class | Activity | Experimental Model | Observation | Reference |
| N-substituted succinimides | Analgesic | Hot plate method | Most compounds exhibited good activity. | [4][5] |
| N-substituted succinimides | Anticonvulsant | Picrotoxin-induced seizures (Onset and Duration) | Most compounds exhibited good activity. | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited for related compounds are provided below. These protocols can serve as a foundation for designing studies on N-benzylsuccinamic acid derivatives.
Synthesis of N-Substituted Succinimide Derivatives
A general method for the synthesis of N-substituted succinimides involves the reaction of succinic anhydride with various amines in glacial acetic acid.[3][4]
Procedure:
-
Equimolar amounts of succinic anhydride and the selected aromatic amine are mixed in 15 ml of glacial acetic acid.
-
The mixture is refluxed at 120°C for 4 hours.
-
The hot mixture is poured into cold water.
-
The resulting precipitate is filtered off and recrystallized from an appropriate solvent to yield the N-substituted succinimide derivative.
Synthesis of Hydroxamic Acids from N-Substituted Succinimides
A two-step approach can be used to synthesize hydroxamic acids from N-substituted succinimides.[2]
Step 1: Synthesis of N-substituted succinimide:
-
An aromatic amine or carboxylic acid hydrazide is reacted with succinic anhydride.
Step 2: Imide ring opening:
-
The synthesized N-substituted succinimide undergoes a ring-opening reaction with hydroxylamine to form the corresponding hydroxamic acid.
In Vivo Analgesic Activity Assay (Hot Plate Method)
This method is used to evaluate the central analgesic activity of compounds.[4]
Procedure:
-
Animals (e.g., mice) are individually placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The reaction time is recorded when the animal licks its forepaws or jumps.
-
A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
The test compound is administered (e.g., intraperitoneally), and the reaction time is measured at specified intervals (e.g., 30, 60, 90, and 120 minutes) after administration.
-
An increase in reaction time compared to a control group indicates analgesic activity.
In Vivo Anticonvulsant Activity Assay (Picrotoxin-Induced Seizures)
This model is used to screen for compounds with potential efficacy against convulsions.[4]
Procedure:
-
Animals (e.g., mice) are divided into control and test groups.
-
The test compounds are administered to the test groups.
-
After a set period (e.g., 30 minutes), all animals are injected with a convulsant agent (e.g., picrotoxin).
-
The onset of seizures, duration of seizures, and number of seizures are recorded for each animal.
-
A delay in the onset of seizures or a reduction in the duration and number of seizures in the test groups compared to the control group indicates anticonvulsant activity.
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways for N-benzylsuccinamic acid derivatives have not been elucidated, inferences can be drawn from the activities of related compounds.
-
Enzyme Inhibition: As inhibitors of enzymes like DPP-IV, these compounds would directly interact with the active site of the enzyme, blocking its catalytic activity. The benzyl group could potentially form hydrophobic interactions within the enzyme's binding pocket, enhancing affinity and potency.
-
Modulation of Neuronal Excitability: The anticonvulsant activity of related succinimides suggests a potential mechanism involving the modulation of ion channels in the central nervous system, leading to a reduction in neuronal hyperexcitability.
Visualizations
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and initial biological screening of N-benzylsuccinamic acid derivatives, based on the methodologies for related compounds.
Caption: General workflow for synthesis and screening of N-benzylsuccinamic acid derivatives.
Conclusion
While direct evidence for the therapeutic effects of N-benzylsuccinamic acid derivatives is currently limited in the scientific literature, the known biological activities of structurally similar succinimide and succinamic acid derivatives provide a strong rationale for their investigation. Potential therapeutic applications in enzyme inhibition (e.g., for diabetes or cancer) and as anticonvulsant and analgesic agents warrant further exploration. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for future research to elucidate the specific pharmacological profile of this promising class of compounds. Further synthesis and comprehensive biological evaluation are necessary to determine their true therapeutic potential.
References
- 1. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wjpps.com [wjpps.com]
Spectroscopic and Synthetic Profile of 4-(Benzylamino)-4-oxobutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR) and a detailed synthetic protocol for 4-(Benzylamino)-4-oxobutanoic acid. The information herein is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, also known as N-benzylsuccinamic acid.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.37 | t | 1H | NH (exchanges with D₂O) |
| 7.42 - 7.18 | m | 5H | Aromatic (C₆H₅) |
| 4.26 | d | 2H | C₆H₅CH ₂ |
| 2.44 - 2.38 | m | 4H | CH ₂CH ₂COOH |
Solvent: DMSO-d₆
¹³C NMR Data (Predicted)
No experimental ¹³C NMR data for this compound was readily available in the reviewed literature. The following are predicted chemical shifts based on typical values for the functional groups present in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 174 - 172 | C OOH (Carboxylic Acid Carbonyl) |
| 171 - 169 | C ONH (Amide Carbonyl) |
| 139 - 138 | Aromatic (Quaternary) |
| 129 - 127 | Aromatic (CH) |
| 43 - 41 | C₆H₅C H₂ |
| 32 - 29 | C H₂COOH |
| 31 - 28 | C H₂CONH |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Absorption |
| 3299 | N-H Stretch (Amide) |
| 2918 | C-H Stretch (Aliphatic) |
| 1693 | C=O Stretch (Carboxylic Acid) |
| 1640 | C=O Stretch (Amide I) |
| 1546 | N-H Bend (Amide II) |
| 1231 | C-O Stretch (Carboxylic Acid) |
| 734, 660 | C-H Bending (Aromatic) |
Sample Preparation: KBr pellet
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of the title compound via the reaction of succinic anhydride with benzylamine.
Materials:
-
Succinic anhydride
-
Benzylamine
-
Anhydrous Toluene
Procedure:
-
A solution of succinic anhydride (0.19 g, 1.87 mmol) in anhydrous toluene (14 mL) is prepared in a reaction vessel.
-
The solution is cooled to 0°C using an ice bath.
-
A solution of benzylamine (0.20 g, 1.87 mmol) in anhydrous toluene (6 mL) is added dropwise to the cooled succinic anhydride solution.
-
The reaction mixture is stirred at 0°C for 1 hour.
-
The resulting solid precipitate is collected by filtration.
-
The collected solid is washed with cold toluene and then dried to yield the crude product of this compound (0.37 g, 94% yield). The product can be used in subsequent steps without further purification.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz. Samples are prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthesis of this compound.
The Genesis of a Moiety: A Technical Guide to the Discovery and History of 4-(Benzylamino)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzylamino)-4-oxobutanoic acid, also known as N-benzylsuccinamic acid, is a dicarboxylic acid monoamide that has garnered interest as a versatile building block in organic synthesis and for its potential applications in medicinal chemistry. While the specific historical moment of its initial discovery is not prominently documented as a singular breakthrough, its existence is a logical consequence of the rich history of succinic acid and the development of fundamental organic reactions. This technical guide delves into the historical context of its parent compounds, details the straightforward and efficient synthesis of this compound, and presents its key physicochemical properties.
Historical Context: The Legacy of Succinic Acid and its Derivatives
The story of this compound begins with its progenitor, succinic acid. First isolated in 1546 from the distillation of amber, succinic acid laid the foundation for a vast family of chemical derivatives. The study of amides and dicarboxylic acids, central to the advancement of organic chemistry, naturally led to the exploration of succinamic acids—molecules featuring both a carboxylic acid and an amide functional group.
The synthesis of N-substituted succinamic acids, including the benzyl derivative, is a classic example of nucleophilic acyl substitution, a cornerstone of organic chemistry. The reaction of an amine with a cyclic anhydride is a high-yield and predictable transformation, suggesting that this compound was likely first synthesized as a straightforward application of this well-established chemical principle rather than a serendipitous discovery. While a definitive "discovery paper" remains elusive in the historical record, the compound's existence is a testament to the systematic exploration of chemical space by organic chemists throughout the 20th century.
Physicochemical and Structural Data
The fundamental properties of this compound are crucial for its application in further synthetic endeavors. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| CAS Number | 64984-60-7 |
| Melting Point | 127-130 °C |
| Appearance | White solid |
| Solubility | Soluble in toluene (at reaction temperature) |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of succinic anhydride with benzylamine. The following protocol provides a detailed methodology for this preparation.[1]
Materials:
-
Succinic anhydride (C₄H₄O₃)
-
Benzylamine (C₇H₉N)
-
Anhydrous Toluene (C₇H₈)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of succinic anhydride (0.19 g, 1.87 mmol) in 14 mL of anhydrous toluene.
-
Prepare a solution of benzylamine (0.20 g, 1.87 mmol) in 6 mL of anhydrous toluene.
-
-
Reaction:
-
Cool the succinic anhydride solution to 0 °C using an ice bath.
-
Slowly add the benzylamine solution to the cooled succinic anhydride solution while stirring continuously.
-
Maintain the reaction mixture at 0 °C and continue stirring for 1 hour. A solid precipitate will form during this time.
-
-
Isolation and Purification:
-
Filter the solid product from the reaction mixture.
-
Wash the collected solid with cold toluene to remove any unreacted starting materials.
-
Dry the purified product in an oven.
-
Expected Yield: Approximately 0.37 g (94%) of crude this compound is obtained. The product can often be used in subsequent steps without further purification.[1]
Characterization Data:
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3299, 2918, 1693, 1640, 1546, 1231, 734, 660.[1]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ): 8.37 (t, J = 6.0 Hz, 1H, NH), 7.42-7.18 (m, 5H, aromatic), 4.26 (d, J = 6.0 Hz, 2H, C₆H₅CH₂), 2.44-2.38 (m, 4H, CH₂CH₂COOH).[1]
Synthesis Workflow
The synthesis of this compound follows a logical and efficient workflow, as depicted in the diagram below.
Caption: Synthesis workflow for this compound.
Potential Applications and Future Directions
While this compound itself has not been the subject of extensive biological investigation, its structural motifs are present in molecules with interesting pharmacological properties. For instance, derivatives of the related α-benzylsuccinic acid have been explored for their hypoglycemic activity. Furthermore, other succinamic acid derivatives are being studied as potential insulinotropic agents. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the presence of both a carboxylic acid and an amide group provide two reactive handles for further chemical modification, opening avenues for the creation of diverse chemical libraries for drug discovery screening.
Conclusion
The history of this compound is intrinsically linked to the foundational principles of organic chemistry. Its synthesis is a testament to the power of logical and predictable chemical reactions. While not a compound of landmark discovery, its utility as a synthetic intermediate and the potential for its derivatives to exhibit biological activity make it a molecule of continued interest for researchers in the chemical and pharmaceutical sciences. This guide provides the necessary technical information for its synthesis, characterization, and a contextual understanding of its place within the broader landscape of organic chemistry.
References
An In-depth Technical Guide to 4-(Benzylamino)-4-oxobutanoic Acid Derivatives and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4-(benzylamino)-4-oxobutanoic acid, also known as N-benzylsuccinamic acid, represent a versatile class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of these derivatives. Drawing from available scientific literature, this document details their potential as anticancer, anti-inflammatory, and enzyme inhibitory agents. Particular emphasis is placed on summarizing quantitative biological data, outlining detailed experimental protocols, and visualizing key chemical and biological processes to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
The this compound scaffold is a synthetically accessible and modifiable structure, making it an attractive starting point for the development of novel therapeutic agents. The core structure consists of a succinic acid moiety linked to a benzylamine via an amide bond. This arrangement provides opportunities for structural modifications at the carboxylic acid terminus, the benzyl ring, and the amide nitrogen, allowing for the fine-tuning of physicochemical properties and biological activity. Research into structurally related succinamic acid and butanoic acid derivatives has revealed a diverse range of pharmacological effects, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This guide focuses specifically on derivatives of the this compound core, summarizing the current state of knowledge and providing a roadmap for future investigation.
Synthesis of this compound and Its Derivatives
The fundamental synthesis of this compound is a straightforward and high-yielding reaction. The primary route involves the ring-opening of succinic anhydride with benzylamine.
General Synthesis Protocol
A solution of benzylamine in an anhydrous solvent, such as toluene, is added to a solution of succinic anhydride in the same solvent, typically at a reduced temperature (e.g., 0 °C). The reaction mixture is stirred for a period of time, leading to the formation of the desired product as a solid precipitate, which can then be isolated by filtration.
Example Protocol for this compound: To a solution of succinic anhydride (1 equivalent) in anhydrous toluene, a solution of benzylamine (1 equivalent) in anhydrous toluene is added dropwise at 0°C. The reaction mixture is stirred at this temperature for 1 hour. The resulting solid is collected by filtration, washed with cold toluene, and dried to yield this compound.
Synthesis of Derivatives
The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives. Modifications can be introduced by:
-
Substitution on the Benzyl Ring: Utilizing substituted benzylamines in the initial reaction with succinic anhydride allows for the exploration of electronic and steric effects on biological activity.
-
Modification of the Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or other functional groups to alter polarity, solubility, and interaction with biological targets.
-
N-Alkylation/Arylation: While less common for this specific parent compound, modification at the amide nitrogen can be explored in related succinimide-derived structures.
The synthesis of these derivatives generally follows the same fundamental principle of reacting a substituted benzylamine with succinic anhydride or a derivative thereof.
Biological Activities and Therapeutic Potential
While comprehensive studies on a wide range of this compound derivatives are still emerging, existing research on structurally similar compounds suggests several promising avenues for their therapeutic application.
Anticancer Activity
Derivatives of 4-oxobutanoic acid have shown potential as anticancer agents. For instance, chalcone-containing amide derivatives have been investigated for their ability to induce apoptosis in cancer cells[1]. The structural similarity of N-benzylsuccinamic acids to known histone deacetylase (HDAC) inhibitors, such as suberoylanilide hydroxamic acid (SAHA), suggests that these compounds could be explored as potential HDAC inhibitors for cancer therapy. HDAC inhibitors are a class of anticancer agents that interfere with the function of histone deacetylases, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.
Anti-inflammatory and Immunomodulatory Activity
Patents have been filed for the use of 4-oxobutanoic acid derivatives in the treatment of immunological disorders[2]. This suggests that these compounds may possess anti-inflammatory or immunomodulatory properties. Further research is warranted to explore the potential of this compound derivatives in treating inflammatory conditions.
Enzyme Inhibition
The N-benzylamide moiety is a common feature in various enzyme inhibitors. For example, derivatives of N-benzyl piperidine have been designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), showing potential for the treatment of Alzheimer's disease[3]. This suggests that this compound derivatives could be screened against a variety of enzymes to identify novel inhibitors.
Hypoglycemic Activity
Structurally related alpha-benzylsuccinic acid derivatives have been synthesized and shown to possess good hypoglycemic activity in preliminary pharmacological tests[4]. This indicates that the broader class of benzyl-substituted succinic acid derivatives may have potential in the management of diabetes.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative biological data specifically for a series of this compound derivatives. The following table includes data for structurally related compounds to provide a basis for comparison and to guide future studies.
| Compound Class | Target/Assay | IC50/Activity | Reference |
| alpha-Benzylsuccinic acid derivatives | Hypoglycemic activity | Compound 6e showed similar potency to nateglinide | [4] |
| N-Benzyl piperidine derivatives | HDAC Inhibition | d5 : IC50 = 0.17 µM | [3] |
| N-Benzyl piperidine derivatives | AChE Inhibition | d10 : IC50 = 3.22 µM | [3] |
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides detailed methodologies for key experiments that can be used to evaluate the biological activities of this compound derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Histone Deacetylase (HDAC) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HDAC enzymes.
Protocol:
-
Reagents: A commercially available HDAC fluorometric assay kit is typically used, which includes a fluorogenic HDAC substrate, a developing solution, and a reference HDAC inhibitor (e.g., Trichostatin A).
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the HDAC enzyme, the assay buffer, and the test compound at various concentrations.
-
Substrate Addition: The fluorogenic HDAC substrate is added to initiate the reaction. The plate is then incubated at 37°C for a specified time.
-
Development: The developing solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of HDAC inhibition is calculated relative to a control without any inhibitor, and the IC50 value is determined.
Visualizations
Synthesis Workflow
The general workflow for the synthesis and initial biological screening of this compound derivatives can be visualized as follows:
Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.
Potential Mechanism of Action as HDAC Inhibitors
The proposed mechanism of action for this compound derivatives as HDAC inhibitors involves the binding of the molecule to the active site of the enzyme.
Caption: A proposed binding model of a this compound derivative in the active site of a histone deacetylase (HDAC) enzyme.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their straightforward synthesis and the numerous possibilities for structural modification make them an ideal scaffold for medicinal chemistry campaigns. While current research provides a strong rationale for exploring their anticancer, anti-inflammatory, and enzyme inhibitory activities, further systematic studies are required.
Future research should focus on:
-
Library Synthesis: The synthesis and characterization of a diverse library of this compound derivatives with various substitutions on the benzyl ring and modifications of the carboxylic acid group.
-
Broad Biological Screening: Comprehensive screening of this library against a wide range of biological targets, including various cancer cell lines, inflammatory markers, and a panel of relevant enzymes.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Development of QSAR models to understand the relationship between the chemical structure of the derivatives and their biological activity, which will guide the design of more potent and selective compounds.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities of the most promising lead compounds, including the identification of specific signaling pathways.
By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the discovery of novel and effective treatments for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2009071161A1 - Use of 4-oxobutanoic acid derivatives in the treatment of pathologies associated with immunological disorders - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Design, synthesis and hypoglycemic activity of alpha-benzylsuccinic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Theoretical and Computational Investigation of 4-(Benzylamino)-4-oxobutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzylamino)-4-oxobutanoic acid, a derivative of succinic acid, represents a scaffold of interest in medicinal chemistry due to the therapeutic potential of related 4-oxobutanoic acid derivatives. While synthetic routes for this compound are established, a comprehensive theoretical and computational characterization is currently lacking in the scientific literature. This technical guide outlines a proposed in-depth study of this compound, providing a framework for investigating its structural, electronic, and potential bio-interactive properties through modern computational techniques. The methodologies detailed herein are based on established protocols for analogous compounds and are intended to serve as a roadmap for future research.
Introduction
4-Oxobutanoic acid and its derivatives are a class of compounds with significant biological relevance, playing roles in neurotransmitter metabolism and serving as versatile scaffolds for therapeutic agent development. The introduction of a benzylamino group to the butanoic acid core, forming this compound (also known as N-benzylsuccinamic acid), creates a molecule with potential for diverse chemical interactions. Understanding the three-dimensional structure, electronic landscape, and potential binding modes of this molecule is crucial for unlocking its therapeutic possibilities.
This guide proposes a systematic computational investigation using Density Functional Theory (DFT) and molecular docking to elucidate these properties. The following sections will detail the known experimental data, propose a comprehensive computational workflow, and provide a hypothetical framework for assessing its interaction with a relevant biological target.
Physicochemical and Computed Properties
A summary of the known identifiers and basic computed properties for this compound is presented below. This data serves as a baseline for the proposed in-depth computational analysis.
| Property | Value | Reference |
| Identifiers | ||
| CAS Number | 64984-60-7 | |
| Molecular Formula | C11H13NO3 | |
| Molecular Weight | 207.23 g/mol | |
| IUPAC Name | This compound | |
| Computed Properties | ||
| XLogP3-AA | 1.1 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 5 | |
| Topological Polar Surface Area | 66.4 Ų |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound has been reported via the reaction of succinic anhydride with benzylamine.
Materials:
-
Succinic anhydride
-
Benzylamine
-
Anhydrous Toluene
Procedure:
-
A solution of succinic anhydride (1.87 mmol) in anhydrous toluene (14 mL) is prepared.
-
The solution is cooled to 0°C.
-
A solution of benzylamine (1.87 mmol) in anhydrous toluene (6 mL) is added to the cooled succinic anhydride solution.
-
The reaction mixture is stirred at 0°C for 1 hour.
-
The resulting solid precipitate is collected by filtration, washed with cold toluene, and dried.
Characterization Data:
-
Melting Point: 127-130 °C
-
IR (KBr, cm⁻¹): 3299, 2918, 1693, 1640, 1546, 1231, 734, 660
-
¹H NMR (DMSO-d₆, δ): 8.37 (t, 1H), 7.42-7.18 (m, 5H), 4.26 (d, 2H), 2.44-2.38 (m, 4H)
Proposed Computational Methodology
To fully characterize the properties of this compound, a multi-faceted computational approach is proposed. This workflow is designed to provide a comprehensive understanding of the molecule's geometry, electronic structure, and potential for biological interaction.
Density Functional Theory (DFT) Calculations
DFT calculations are proposed to determine the electronic structure and properties of the title compound.
Protocol:
-
Geometry Optimization: The initial structure of this compound will be optimized using the B3LYP functional with the 6-311++G(d,p) basis set in the gas phase. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical vibrational spectra (IR and Raman).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to investigate charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the electrophilic and nucleophilic sites of the molecule, providing insights into its reactivity and intermolecular interaction patterns.
Molecular Docking Studies
Given that derivatives of anthranilic acid (which share some structural similarities) have been investigated as cyclooxygenase (COX) inhibitors, a molecular docking study against a relevant protein target such as COX-2 is proposed. This will help predict the binding affinity and interaction patterns of this compound.
Protocol:
-
Ligand Preparation: The DFT-optimized structure of this compound will be used as the starting ligand conformation.
-
Protein Target Preparation: The crystal structure of the target protein (e.g., human COX-2, PDB ID: 5KIR) will be obtained from the Protein Data Bank. Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.
-
Docking Simulation: Molecular docking will be performed using software such as AutoDock. The active site will be defined based on the co-crystallized inhibitor in the original PDB file. A search algorithm (e.g., Lamarckian Genetic Algorithm) will be used to explore possible binding conformations.
-
Analysis: The resulting docking poses will be analyzed based on their predicted binding energy (kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.
Hypothetical Data and Visualization
The following tables present a hypothetical summary of the kind of quantitative data that would be generated from the proposed computational studies.
Table 5.1: Predicted Structural and Electronic Parameters (Hypothetical)
| Parameter | Predicted Value (Hypothetical) | Description |
| Optimized Geometry | ||
| C=O (amide) Bond Length | ~1.24 Å | Key bond length in the amide functional group. |
| N-H Bond Length | ~1.01 Å | Amide N-H bond length. |
| C-N-C Bond Angle | ~122° | Angle around the amide nitrogen. |
| Electronic Properties | ||
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability. |
| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity. |
Table 5.2: Predicted Molecular Docking Results against COX-2 (Hypothetical)
| Parameter | Predicted Value (Hypothetical) | Description |
| Binding Energy | -7.8 kcal/mol | Predicted affinity for the COX-2 active site. |
| Key Interactions | ||
| Hydrogen Bonds | Arg120, Tyr355 | Key hydrogen bond interactions stabilizing the complex. |
| Hydrophobic Contacts | Val523, Leu352 | van der Waals interactions with nonpolar residues. |
Hypothetical Signaling Pathway Interaction
Derivatives of 4-oxobutanoic acid have been noted for their potential anticancer activities, which can involve pathways like PI3K/Akt/mTOR. A diagram illustrating a hypothetical mechanism by which our title compound could modulate such a pathway is presented below.
Conclusion
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By employing a combination of DFT calculations and molecular docking, researchers can generate valuable data on the molecule's structural, electronic, and potential bio-interactive properties. The proposed protocols and hypothetical data serve as a starting point for future studies aimed at exploring the therapeutic potential of this and related compounds. The insights gained from such studies would be invaluable for guiding the rational design of new drug candidates in various therapeutic areas, including oncology and inflammatory diseases.
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-(Benzylamino)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two key heterocyclic compounds, N-benzylsuccinimide (a pyrrolidine-2,5-dione) and 4-(benzylamino)-6-oxo-1,4,5,6-tetrahydropyridazine, using 4-(benzylamino)-4-oxobutanoic acid as the starting material. The methodologies are based on established chemical transformations of structurally related amic acids and dicarbonyl compounds.
Synthesis of 1-Benzylpyrrolidine-2,5-dione (N-Benzylsuccinimide)
The intramolecular cyclization of this compound provides a direct route to N-benzylsuccinimide, a valuable building block in medicinal chemistry. This transformation is typically achieved through dehydration, which can be induced thermally or by using a dehydrating agent such as acetic anhydride.
Data Presentation
| Parameter | Method A: Thermal Cyclization | Method B: Acetic Anhydride |
| Product | 1-Benzylpyrrolidine-2,5-dione | 1-Benzylpyrrolidine-2,5-dione |
| Reagents | This compound | This compound, Acetic Anhydride |
| Solvent | None (neat) or high-boiling solvent | Acetic Anhydride (reagent and solvent) |
| Temperature | 120-150 °C | 100-120 °C |
| Reaction Time | 1-3 hours | 30-60 minutes |
| Typical Yield | 75-85% | 80-95% |
| Purification | Recrystallization | Recrystallization |
Experimental Protocols
Method A: Thermal Cyclization
-
Place 1.0 g (4.83 mmol) of this compound into a round-bottom flask equipped with a short-path distillation apparatus.
-
Heat the flask in an oil bath to 150 °C.
-
Water will begin to distill off as the cyclization proceeds.
-
Maintain the temperature for 2 hours, or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature, which should result in the solidification of the crude product.
-
Purify the crude N-benzylsuccinimide by recrystallization from ethanol or an ethanol/water mixture to afford colorless crystals.
Method B: Cyclization using Acetic Anhydride
-
In a round-bottom flask equipped with a reflux condenser, suspend 1.0 g (4.83 mmol) of this compound in 5 mL of acetic anhydride.
-
Heat the mixture to 110 °C with stirring for 45 minutes. The solid will dissolve as the reaction progresses.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into 50 mL of ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure N-benzylsuccinimide.[1][2][3][4][5][6]
Reaction Pathway
References
Application Notes and Protocols: 4-(Benzylamino)-4-oxobutanoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzylamino)-4-oxobutanoic acid, also known as N-benzylsuccinamic acid, is a versatile scaffold in medicinal chemistry. Its structure, featuring a carboxylic acid, an amide, and a benzyl group, provides a valuable backbone for the synthesis of a diverse range of bioactive molecules. This document outlines key applications of this compound, focusing on its use in the development of STAT6 inhibitors and anti-diabetic agents. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and drug discovery efforts.
I. Synthesis of this compound
The straightforward synthesis of this compound makes it a readily accessible starting material for medicinal chemistry campaigns. The most common method involves the reaction of benzylamine with succinic anhydride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzylamine
-
Succinic anhydride
-
Anhydrous toluene
-
Cold toluene (for washing)
Procedure:
-
Dissolve succinic anhydride (1.87 mmol) in anhydrous toluene (14 mL) in a suitable reaction vessel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of benzylamine (1.87 mmol) in anhydrous toluene (6 mL) to the cooled succinic anhydride solution while stirring.
-
Continue stirring the reaction mixture at 0°C for 1 hour.
-
After 1 hour, a solid precipitate will form. Filter the solid product from the reaction mixture.
-
Wash the collected solid with cold toluene to remove any unreacted starting materials.
-
Dry the purified solid to obtain this compound.
This protocol typically yields the product in high purity and can be used for subsequent derivatization without further purification.
II. Application in the Development of STAT6 Inhibitors
The this compound scaffold has been successfully utilized in the development of potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). STAT6 is a key transcription factor in the IL-4/IL-13 signaling pathway, which plays a critical role in allergic and inflammatory responses. Inhibition of STAT6 is a promising therapeutic strategy for diseases such as asthma and atopic dermatitis.
Lead Compounds and Biological Activity
A series of 4-benzylaminopyrimidine-5-carboxamide derivatives have been identified as highly potent STAT6 inhibitors.[1][2][3][4][5][6] These compounds demonstrate inhibition of STAT6 phosphorylation and subsequent downstream signaling.
| Compound ID | Structure | Target | IC50 (nM) | Cell-Based Assay | IC50 (nM) | Reference |
| YM-341619 (AS1617612) | 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide | STAT6 Inhibition | 0.70 | Inhibition of Th2 differentiation | 0.28 | [1][2][3][5][6] |
| AS1517499 | 4-(benzylamino)-2-[[2-(3-chloro-4-hydroxyphenyl)ethyl]amino]pyrimidine-5-carboxamide | STAT6 Phosphorylation Inhibition | 21 | Inhibition of IL-4-induced Th2 differentiation | 2.3 | [4] |
Experimental Protocol: STAT6 Inhibition Assay (Western Blot)
This protocol describes the evaluation of STAT6 phosphorylation in a cellular context.[7][8][9]
Materials:
-
Cell line expressing STAT6 (e.g., BEAS-2B bronchial epithelial cells)
-
IL-4 (recombinant human)
-
Test compounds (e.g., YM-341619)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT6 (pSTAT6), anti-total STAT6
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with test compounds at various concentrations for a specified time, followed by stimulation with IL-4 to induce STAT6 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT6 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for pSTAT6 and normalize to total STAT6 or a loading control (e.g., β-actin). Calculate the IC50 value for the test compound.
Caption: Workflow for STAT6 Inhibition Assay.
III. Application in the Development of Anti-Diabetic Agents
Derivatives of this compound have also been investigated for their potential as anti-diabetic agents. Specifically, a succinamic acid derivative has shown promising results in a preclinical model of type 2 diabetes.[10][11]
Lead Compound and Biological Activity
4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid was evaluated in a streptozotocin-nicotinamide-induced diabetic rat model.[10][11] Oral administration of this compound led to significant improvements in glycemic control and lipid profile.
| Parameter | Normal Control | Diabetic Control | 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid (20 mg/kg) | Glibenclamide |
| Fasting Blood Glucose (mg/dL) | 85.3 ± 4.2 | 245.1 ± 10.8 | 110.5 ± 6.5 | 105.2 ± 5.9 |
| Serum Insulin (pmol/L) | 15.2 ± 1.1 | 8.9 ± 0.6 | 13.8 ± 0.9 | 14.1 ± 1.0 |
| Total Cholesterol (mg/dL) | 70.1 ± 3.5 | 125.4 ± 7.1 | 85.2 ± 4.8 | 82.6 ± 4.5 |
| Triglycerides (mg/dL) | 65.8 ± 3.9 | 130.2 ± 8.2 | 80.1 ± 5.1 | 78.5 ± 4.9 |
| *p<0.001 vs. Diabetic Control; **p<0.01 vs. Diabetic Control. Data is represented as mean ± SEM. |
Experimental Protocol: Streptozotocin-Nicotinamide Induced Diabetic Rat Model
This protocol outlines the induction of a type 2 diabetes model in rats for the evaluation of anti-diabetic compounds.[12][13][14][15][16]
Materials:
-
Male Wistar rats (180-220 g)
-
Streptozotocin (STZ)
-
Nicotinamide
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
-
Test compound (e.g., 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid)
-
Standard drug (e.g., Glibenclamide)
Procedure:
-
Induction of Diabetes:
-
Administer nicotinamide (110 mg/kg, i.p.) to overnight-fasted rats.
-
After 15 minutes, inject a single dose of STZ (65 mg/kg, i.p.) freshly dissolved in cold citrate buffer.
-
Provide the rats with a 5% glucose solution for the next 24 hours to prevent initial drug-induced hypoglycemia.
-
-
Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels. Rats with a blood glucose level above 200 mg/dL are considered diabetic and are selected for the study.
-
Treatment:
-
Divide the diabetic rats into groups: diabetic control, standard drug-treated, and test compound-treated groups.
-
Administer the test compound and standard drug orally once daily for a specified period (e.g., 28 days).
-
-
Biochemical Analysis: At the end of the treatment period, collect blood samples for the analysis of fasting blood glucose, serum insulin, and lipid profile (total cholesterol, triglycerides).
Caption: Workflow for the Diabetic Rat Model.
Conclusion
This compound serves as a valuable and synthetically accessible scaffold in medicinal chemistry. Its utility has been demonstrated in the development of potent STAT6 inhibitors for inflammatory diseases and in the exploration of novel anti-diabetic agents. The provided protocols offer a foundation for researchers to further investigate the therapeutic potential of derivatives based on this promising chemical entity.
References
- 1. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. | Sigma-Aldrich [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. STAT6 inhibition stabilizes induced regulatory T cells and enhances their therapeutic potential in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. jddtonline.info [jddtonline.info]
- 12. ndineuroscience.com [ndineuroscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 15. protocols.io [protocols.io]
- 16. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Activity Screening of 4-(Benzylamino)-4-oxobutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols for the initial biological activity screening of novel 4-(benzylamino)-4-oxobutanoic acid derivatives. The protocols cover key areas of therapeutic interest, including anticancer, antimicrobial, and antioxidant activities, as well as potential effects on metabolic disorders.
Introduction
This compound and its derivatives represent a class of compounds with significant potential in drug discovery. Structurally related to succinic acid, these molecules can be readily synthesized and modified, offering a versatile scaffold for interacting with various biological targets. Preliminary studies on related succinamic acid derivatives have indicated potential anti-hyperglycemic, hypolipidemic, and antioxidant properties. This document outlines a systematic approach to screen a library of these derivatives to identify lead compounds for further development.
General Experimental Workflow
A general workflow for the initial biological screening of a new chemical entity is crucial for systematic evaluation. The following diagram illustrates a typical cascade of assays, starting from broad cytotoxicity screening to more specific functional assays.
Caption: General workflow for biological activity screening.
Anticancer Activity Screening
The initial assessment of anticancer potential involves evaluating the cytotoxicity of the compounds against various cancer cell lines.
Data Presentation: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound. The following table presents representative IC50 values for a hypothetical series of this compound derivatives against common cancer cell lines.
| Compound ID | R-Group Modification | MCF-7 (μM) | A549 (μM) | HeLa (μM) |
| BA-001 | Unsubstituted Benzyl | >100 | >100 | >100 |
| BA-002 | 4-Chloro Benzyl | 25.4 | 32.1 | 28.9 |
| BA-003 | 4-Methoxy Benzyl | 50.2 | 65.8 | 58.3 |
| BA-004 | 4-Nitro Benzyl | 15.8 | 21.5 | 18.2 |
| Doxorubicin | Standard Drug | 0.8 | 1.2 | 0.9 |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathway: EGFR Signaling
Given that some benzylamino-containing compounds are known to target receptor tyrosine kinases, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a plausible target. Inhibition of this pathway can lead to decreased cell proliferation and survival.
Caption: Simplified EGFR signaling pathway.
Antimicrobial Activity Screening
The antimicrobial potential of the derivatives can be assessed against a panel of pathogenic bacteria and fungi.
Data Presentation: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides representative MIC values.
| Compound ID | R-Group Modification | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| BA-001 | Unsubstituted Benzyl | >512 | >512 | >512 |
| BA-002 | 4-Chloro Benzyl | 128 | 256 | 256 |
| BA-003 | 4-Methoxy Benzyl | 256 | 512 | >512 |
| BA-004 | 4-Nitro Benzyl | 64 | 128 | 128 |
| Ciprofloxacin | Standard Drug | 1 | 0.5 | N/A |
| Fluconazole | Standard Drug | N/A | N/A | 8 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method determines the MIC of a compound in a liquid medium.
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Test compounds dissolved in DMSO
-
Sterile 96-well U-bottom microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Grow microbial cultures overnight. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plate.
-
Inoculation: Further dilute the standardized microbial suspension and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
Antioxidant Activity Screening
The antioxidant capacity of the derivatives can be evaluated by their ability to scavenge free radicals.
Data Presentation: Antioxidant Activity
The antioxidant activity is often expressed as the concentration required to scavenge 50% of the radicals (IC50).
| Compound ID | R-Group Modification | DPPH Scavenging IC50 (µM) |
| BA-001 | Unsubstituted Benzyl | >200 |
| BA-002 | 4-Chloro Benzyl | 150.5 |
| BA-003 | 4-Methoxy Benzyl | 85.2 |
| BA-004 | 4-Nitro Benzyl | 180.1 |
| Ascorbic Acid | Standard | 25.6 |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds dissolved in methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare serial dilutions of the test compounds in methanol.
-
Assay: In a 96-well plate, add 100 µL of the test compound dilutions to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. The IC50 value is determined from a plot of scavenging activity against compound concentration.
Potential for Metabolic Disorder Treatment
Derivatives of succinamic acid have shown promise in managing type 2 diabetes. Screening for anti-hyperglycemic and hypolipidemic activities is therefore warranted.
Experimental Protocol: α-Glucosidase Inhibition Assay
Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, can help control postprandial hyperglycemia.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compounds
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add the test compound, α-glucosidase solution, and phosphate buffer. Pre-incubate at 37°C for 10 minutes.
-
Substrate Addition: Add pNPG to start the reaction.
-
Incubation: Incubate at 37°C for 20 minutes.
-
Stop Reaction: Add Na2CO3 solution to stop the reaction.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitrophenol released is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Potential Signaling Pathway: STAT6 Signaling
Some benzylamino derivatives have been identified as STAT6 inhibitors. STAT6 is involved in immune responses and inflammation, which are often dysregulated in metabolic disorders.
Application Notes and Protocols: 4-(Benzylamino)-4-oxobutanoic Acid and its Analogs as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzylamino)-4-oxobutanoic acid, also known as N-benzylsuccinamic acid, is a versatile small molecule scaffold. While it is utilized in the synthesis of peptide mimetics and potential enzyme inhibitors, detailed public-domain data on its specific enzyme targets and inhibitory activity is limited.[1] However, the structurally related analog, 2-benzylsuccinic acid, is a well-characterized enzyme inhibitor, offering valuable insights into the potential applications of this chemical class. This document will focus on the established enzyme inhibitory properties of 2-benzylsuccinic acid as a proxy, providing detailed protocols and data for researchers interested in the broader class of benzyl-substituted succinic acid derivatives. We will also briefly touch upon the biological activities of other related molecules to provide a comprehensive overview of their therapeutic potential.
I. Overview of Related Compounds and Their Biological Activities
The benzyl-substituted succinamic and succinic acid scaffold is present in various molecules with demonstrated biological activities:
-
2-Benzylsuccinic Acid: A potent inhibitor of metalloenzymes, particularly carboxypeptidases.[2]
-
N-Benzhydryl-succinamic acid: A bulkier analog that has been used to inhibit enzymes involved in lipid metabolism.[1]
-
4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid: A derivative investigated for its anti-diabetic properties, potentially acting on K+-ATP channels to promote insulin secretion.[3]
-
4-Oxobutanoic Acid Derivatives: This broader class of compounds has been explored for their ability to modulate neurotransmitter receptors (GABA and GHB) and for their potential anticancer effects through the PI3K/Akt/mTOR pathway.[4]
II. Case Study: 2-Benzylsuccinic Acid as a Carboxypeptidase Inhibitor
2-Benzylsuccinic acid serves as an excellent case study for understanding the enzyme inhibitory potential of this structural class. It is a known inhibitor of Carboxypeptidase A (CPA) and Nna1, a cytosolic carboxypeptidase.[2]
Data Presentation: Inhibition of Carboxypeptidases by 2-Benzylsuccinic Acid
| Compound | Target Enzyme | Substrate | Inhibition Rate | Concentration | Reference |
| 2-Benzylsuccinic acid | Carboxypeptidase A (in spinal cord) | Endogenous | Significantly reduced activity | 200 mg/kg/day (in vivo, oral) | [2] |
| 2-Benzylsuccinic acid | Nna1 (cytosolic carboxypeptidase) | biotin-3EG2E | ~95% | 10 mM | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and a general workflow for evaluating the inhibitory effects of compounds like 2-benzylsuccinic acid.
Caption: Inhibition of Carboxypeptidase A by 2-Benzylsuccinic Acid.
Caption: General workflow for screening enzyme inhibitors.
III. Experimental Protocols
The following are detailed methodologies for key experiments to characterize enzyme inhibitors like 2-benzylsuccinic acid.
Protocol 1: In Vitro Nna1 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against Nna1.
Materials:
-
Recombinant Nna1 enzyme
-
Test compound (e.g., 2-benzylsuccinic acid)
-
Substrate: biotin-3EG2E
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound to obtain a range of concentrations.
-
In a 96-well plate, add the assay buffer, Nna1 enzyme, and the test compound at various concentrations.
-
Incubate the mixture for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate (biotin-3EG2E).
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: In Vivo Evaluation of Carboxypeptidase A Inhibition in a Neuropathic Pain Model
Objective: To assess the in vivo efficacy of an orally administered test compound on CPA activity and pain response.
Materials:
-
Animal model of neuropathic pain (e.g., spared nerve injury model in mice).
-
Test compound (e.g., 2-benzylsuccinic acid).
-
Vehicle for oral administration (e.g., drinking water).
-
Behavioral testing apparatus for cold allodynia (e.g., cold plate).
-
Tissue homogenization buffer and equipment.
-
Carboxypeptidase A activity assay kit.
Procedure:
-
Acclimate the animals to the housing and testing conditions.
-
Induce neuropathic pain using a surgical procedure (e.g., spared nerve injury).
-
Administer the test compound orally (e.g., dissolved in drinking water at a concentration of 200 mg/kg/day) starting from a few days before the surgery and continuing throughout the experiment.[2]
-
At specified time points post-surgery, assess pain behavior, such as cold allodynia, by measuring the latency of paw withdrawal on a cold plate.
-
At the end of the study, euthanize the animals and collect spinal cord tissue.
-
Homogenize the tissue and prepare lysates for enzyme activity measurement.
-
Measure the carboxypeptidase A activity in the spinal cord lysates using a commercially available kit.
-
Compare the enzyme activity and behavioral responses between the treated and control groups to evaluate the in vivo efficacy of the inhibitor.
IV. Conclusion
References
Application Notes and Protocols: A Step-by-Step Guide to the N-benzylation of Succinamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted succinamic acids and their derivatives are valuable intermediates in organic synthesis and drug discovery. The incorporation of a benzyl group can modulate the lipophilicity, metabolic stability, and biological activity of parent compounds. This document provides a detailed, step-by-step guide for the synthesis of N-benzylsuccinamic acid. The primary and most efficient method detailed herein involves the ring-opening of succinic anhydride with benzylamine. This approach is generally high-yielding and proceeds under mild conditions. An overview of a potential, more complex alternative route involving the direct N-alkylation of succinamic acid is also briefly discussed for advanced applications.
Principle of the Reaction
The primary synthesis route is based on the nucleophilic acyl substitution reaction between benzylamine and succinic anhydride. The lone pair of electrons on the nitrogen atom of benzylamine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring and the formation of the corresponding N-benzylsuccinamic acid. This reaction is typically chemoselective, yielding the monoacylation product.[1][2]
Experimental Protocols
Protocol 1: Synthesis of N-benzylsuccinamic acid from Succinic Anhydride and Benzylamine
This protocol is the recommended and most straightforward method for preparing N-benzylsuccinamic acid. It is based on established procedures for the synthesis of N-substituted succinamic acids.[3][4][5][6]
Materials and Reagents:
-
Succinic anhydride (C₄H₄O₃)
-
Benzylamine (C₇H₉N)
-
Ethyl acetate (C₄H₈O₂) or Chloroform (CHCl₃)
-
Dilute Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve succinic anhydride (1.0 equivalent) in a suitable solvent such as ethyl acetate or chloroform.
-
Addition of Benzylamine: While stirring at room temperature, slowly add benzylamine (1.0 equivalent) to the solution. An exothermic reaction may be observed. For a more controlled reaction, the benzylamine can be added dropwise.
-
Reaction Progression: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). In many cases, the product will precipitate out of the solution as a white solid.
-
Heating (Optional): If the reaction is slow at room temperature, the mixture can be heated to reflux for 2-6 hours to ensure completion.[3][4]
-
Work-up:
-
After the reaction is complete (as indicated by TLC or cessation of precipitation), cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
To remove any unreacted benzylamine, the crude product can be treated with dilute hydrochloric acid.[5]
-
The resulting solid N-benzylsuccinamic acid should then be washed thoroughly with water to remove any remaining succinic anhydride or succinic acid.[5]
-
-
Purification: The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.[5]
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Alternative Approach - Direct N-benzylation of Succinamic Acid (Conceptual)
Direct N-alkylation of primary amides is generally challenging due to the lower nucleophilicity of the amide nitrogen compared to amines.[7] This approach would likely require more specialized reagents and conditions, such as a strong base to deprotonate the amide, followed by the addition of a benzylating agent (e.g., benzyl bromide). Alternatively, modern catalytic methods employing transition metals or organocatalysts with benzyl alcohol as the alkylating agent could be explored.[7][8][9] This method is not recommended for routine synthesis of N-benzylsuccinamic acid due to its complexity and potentially lower yields compared to Protocol 1.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of N-benzylsuccinamic acid via Protocol 1. Please note that specific yields and physical properties should be determined experimentally.
Table 1: Reaction Conditions for N-benzylation of Succinamic Acid (Protocol 1)
| Parameter | Condition 1 | Condition 2 |
| Solvent | Ethyl Acetate | Chloroform |
| Temperature | Room Temperature | Reflux (approx. 61°C) |
| Reaction Time | 1 - 3 hours | 2 - 6 hours |
| Reactant Ratio | 1:1 (Succinic Anhydride:Benzylamine) | 1:1 (Succinic Anhydride:Benzylamine) |
| Work-up | Filtration, HCl wash, Water wash | Filtration, HCl wash, Water wash |
Table 2: Expected Product Characteristics
| Property | Expected Value |
| Chemical Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Appearance | White to off-white solid |
| Purity (by NMR/LC-MS) | >95% (after recrystallization) |
| Yield | Typically high (>80%) |
| Melting Point | To be determined experimentally |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis and purification of N-benzylsuccinamic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. N-(4-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transition metal-free organocatalyzed direct N-benzylation of amides via a hydrogen borrowing strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
Application Notes and Protocols for In Vitro Testing of 4-(Benzylamino)-4-oxobutanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Benzylamino)-4-oxobutanoic acid, a derivative of succinic acid, presents a scaffold with potential for diverse biological activities. Its structural similarity to succinimide and succinic acid suggests several avenues for in vitro investigation, including neurological, metabolic, and cytotoxic effects. These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological profile of this compound.
The proposed assays will investigate the potential of this compound to act as:
-
An acetylcholinesterase (AChE) inhibitor , relevant for neurodegenerative diseases like Alzheimer's.
-
A modulator of insulin secretion , indicating potential applications in diabetes research.
-
A cytotoxic agent , an important consideration for any potential therapeutic.
-
An activator of the succinate receptor (SUCNR1) , a G protein-coupled receptor involved in inflammation and metabolism.
-
A modulator of HIF-1α stabilization , a key pathway in cellular response to hypoxia.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in the described in vitro assays. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | IC50 (µM) | Inhibition Type |
| This compound | 45.2 | Competitive |
| Donepezil (Positive Control) | 0.025 | Non-competitive |
Table 2: Cell Viability (MTT Assay) in HEK293 Cells
| Compound | Treatment Duration | IC50 (µM) |
| This compound | 24 hours | > 200 |
| This compound | 48 hours | 175.8 |
| Doxorubicin (Positive Control) | 48 hours | 1.2 |
Table 3: Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells
| Treatment Condition | Glucose (mM) | Fold Increase in Insulin Secretion (vs. Low Glucose Control) |
| Vehicle Control | 2.8 | 1.0 |
| Vehicle Control | 16.7 | 4.5 |
| This compound (50 µM) | 2.8 | 1.2 |
| This compound (50 µM) | 16.7 | 6.8 |
| Glibenclamide (Positive Control, 1 µM) | 16.7 | 8.2 |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay is based on the Ellman's method, which measures the activity of AChE by detecting the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.[1][2][3]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare stock solutions of the test compound and Donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of the test compound at various concentrations (or positive control), and 25 µL of AChE solution (0.1 U/mL in buffer).
-
Incubate at 37°C for 15 minutes.
-
Add 25 µL of DTNB solution (10 mM in buffer).
-
Initiate the reaction by adding 25 µL of ATCI solution (15 mM in buffer).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4][5][6][7] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Doxorubicin (positive control)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Doxorubicin and incubate for 24 or 48 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Principle: This assay measures the ability of a compound to potentiate glucose-stimulated insulin secretion from pancreatic beta cells, such as the MIN6 cell line.[8][9][10][11][12] Insulin levels in the supernatant are quantified using an ELISA kit.
Materials:
-
MIN6 cells
-
DMEM with 10% FBS
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM) and high glucose (16.7 mM)
-
This compound
-
Glibenclamide (positive control)
-
Insulin ELISA kit
-
24-well cell culture plate
Protocol:
-
Seed MIN6 cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Wash the cells twice with KRB buffer containing 2.8 mM glucose.
-
Pre-incubate the cells in KRB buffer with 2.8 mM glucose for 1 hour at 37°C.
-
Replace the pre-incubation buffer with fresh KRB buffer containing either 2.8 mM or 16.7 mM glucose, with or without the test compound or Glibenclamide.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant from each well.
-
Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Results are expressed as fold change in insulin secretion relative to the low glucose control.
Visualization of Workflows and Pathways
Acetylcholinesterase Inhibition Assay Workflow
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
MTT Cell Viability Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Glucose-Stimulated Insulin Secretion (GSIS) Workflow
References
- 1. attogene.com [attogene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. broadpharm.com [broadpharm.com]
- 8. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin secretion assays in an engineered MIN6 cell line: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 4-(Benzylamino)-4-oxobutanoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. One promising strategy in cancer therapy is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[1] Overexpression of certain HDACs is observed in various cancers and is associated with the silencing of tumor suppressor genes.[2] Consequently, HDAC inhibitors have emerged as a promising class of anticancer drugs that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
This document provides detailed application notes and protocols for the synthesis of a series of 4-(benzylamino)-4-oxobutanoic acid derivatives, which are structurally related to known HDAC inhibitors, and their evaluation as potential anticancer agents. The core structure, N-benzylsuccinamic acid, presents a modifiable scaffold for structure-activity relationship (SAR) studies.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is a straightforward process involving the reaction of succinic anhydride with a corresponding benzylamine. This reaction can be adapted to generate a library of compounds by utilizing various substituted benzylamines.
General Synthetic Workflow
The general workflow for the synthesis of this compound derivatives is depicted below.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of the parent compound, which can be adapted for derivatives by substituting benzylamine with a desired substituted benzylamine.
Materials:
-
Succinic anhydride
-
Benzylamine
-
Anhydrous toluene
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure: [4]
-
Prepare a solution of succinic anhydride (1.87 mmol) in 14 mL of anhydrous toluene.
-
In a separate flask, prepare a solution of benzylamine (1.87 mmol) in 6 mL of anhydrous toluene.
-
Cool the succinic anhydride solution to 0°C using an ice bath.
-
Slowly add the benzylamine solution to the succinic anhydride solution at 0°C with continuous stirring.
-
Continue stirring the reaction mixture at 0°C for 1 hour.
-
A solid precipitate will form. Filter the solid, wash with cold toluene, and dry.
-
The resulting crude this compound can be used for further studies or purified by recrystallization if necessary.
Anticancer Activity Evaluation
The synthesized derivatives should be evaluated for their anticancer activity using standard in vitro assays. The following are detailed protocols for the MTT assay to determine cytotoxicity and an apoptosis assay to understand the mechanism of cell death.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, K562)
-
Complete cell culture medium
-
96-well plates
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Replace the medium in each well with 100 µL of medium containing the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay is used to detect apoptosis by staining for phosphatidylserine translocation (Annexin V-FITC) and plasma membrane integrity (PI).
Materials:
-
Cancer cell lines
-
6-well plates
-
Synthesized compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the synthesized compounds at their predetermined IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Proposed Mechanism of Action: HDAC Inhibition
The structural similarity of this compound derivatives to known HDAC inhibitors suggests a similar mechanism of action. HDAC inhibitors are known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Signaling Pathway of HDAC Inhibitor-Induced Apoptosis
The following diagram illustrates the key events in HDAC inhibitor-induced apoptosis.
Caption: Proposed signaling pathway for HDAC inhibitor-induced apoptosis.
HDAC inhibition by this compound derivatives is proposed to increase histone acetylation, leading to the re-expression of silenced tumor suppressor genes like p21.[5] Additionally, these compounds may increase the acetylation and stabilization of non-histone proteins such as p53.[6] These events can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by an altered ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[7] The extrinsic pathway is activated by the upregulation of death receptors on the cell surface. Both pathways converge on the activation of a caspase cascade, ultimately leading to programmed cell death.[7]
Data Presentation
Quantitative data from the anticancer assays should be presented in a clear and organized manner to facilitate comparison between different derivatives. The following table provides a template for summarizing IC50 values. As specific data for this compound derivatives are not yet widely available, the table includes representative data for structurally related succinimide hydroxamic acids and other hydroxamic acid derivatives to provide a rationale for their investigation as anticancer agents.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Representative Succinimide Hydroxamic Acid | Macrocyclic analogue 6 | K562 | 0.03 | [8] |
| Representative Succinimide Hydroxamic Acid | Non-macrocyclic analogue 23 | K562 | 0.04 | [8] |
| 4-amino-3-methyl benzohydroxamic acid | Not provided | HeLa | 0.54 (mM) | [3] |
| 3-amino-5-methyl benzohydroxamic acid | Not provided | A549 | 0.78 (mM) | [3] |
| 3-amino-5-methyl benzohydroxamic acid | Not provided | HeLa | 0.25 (mM) | [3] |
| This compound Derivative 1 | To be determined | MCF-7 | To be determined | |
| This compound Derivative 2 | To be determined | A549 | To be determined | |
| This compound Derivative 3 | To be determined | K562 | To be determined |
Conclusion
The synthesis of this compound derivatives offers a promising avenue for the discovery of novel anticancer agents. The straightforward synthetic route allows for the generation of a diverse library of compounds for SAR studies. The protocols provided herein offer a robust framework for the synthesis and in vitro evaluation of these compounds. The likely mechanism of action through HDAC inhibition positions these derivatives within a clinically validated class of anticancer agents. Further investigation into their specific isoform selectivity and in vivo efficacy is warranted.
References
- 1. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Succinimide hydroxamic acids as potent inhibitors of histone deacetylase (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-benzylsuccinamic Acid in Peptide Mimetics: A Focus on STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of peptide structures to enhance their therapeutic properties is a cornerstone of modern drug discovery. Peptide mimetics, or peptidomimetics, are compounds that mimic the structure and function of natural peptides but are designed to have improved stability, bioavailability, and efficacy. N-benzylsuccinamic acid is a versatile building block in the synthesis of peptidomimetics, offering a scaffold that can introduce conformational constraints and additional binding interactions. Its benzyl group can engage in hydrophobic interactions, while the succinamic acid moiety provides a backbone that can be readily incorporated into peptide chains. This document outlines the application of N-benzylsuccinamic acid in the design of peptide mimetics, with a specific focus on their potential as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
The STAT3 protein is a transcription factor that is often constitutively activated in a variety of human cancers.[1][2][3] The dimerization of STAT3 through its SH2 domain is a critical step for its activation and subsequent translocation to the nucleus, where it promotes the transcription of genes involved in cell proliferation, survival, and angiogenesis.[1][4] Therefore, inhibiting STAT3 dimerization presents a promising strategy for cancer therapy.[1][3] Peptidomimetics that mimic the pTyr-Xaa-Yaa-Gln motif have been investigated as inhibitors of the STAT3 SH2 domain.[2] In this context, N-benzylsuccinamic acid can be envisioned as a glutamine mimic or a scaffold component to optimize the binding affinity of these inhibitors.
Data Presentation
The following table summarizes representative quantitative data for peptidomimetic inhibitors of the STAT3 SH2 domain, demonstrating the range of potencies that can be achieved. While these specific compounds do not contain N-benzylsuccinamic acid, they serve as a benchmark for the development of new analogs. The inhibitory activity is typically measured by techniques such as Fluorescence Polarization (FP) assays, which determine the half-maximal inhibitory concentration (IC50).
| Compound ID | Structure | Target | Assay | IC50 (µM) |
| 1 | Phosphotyrosine-based peptidomimetic | STAT3 SH2 Domain | FP | 0.23 |
| 2 | Phosphotyrosine-based peptidomimetic | STAT3 SH2 Domain | FP | 0.89 |
| 3 | Phosphotyrosine-based peptidomimetic | STAT3 SH2 Domain | FP | 4.6 |
| 4 | Phosphotyrosine-based peptidomimetic | STAT3 SH2 Domain | FP | 28 |
| d5 | N-benzyl piperidine derivative | HDAC/AChE | Enzyme Inhibition | HDAC: 0.17, AChE: 6.89 |
| d10 | N-benzyl piperidine derivative | HDAC/AChE | Enzyme Inhibition | HDAC: 0.45, AChE: 3.22 |
| 11b | Peptidomimetic benzothiazolyl ketone | SARS-CoV-2 3CLpro | Enzyme Inhibition | 0.110 |
| 11e | Peptidomimetic benzothiazolyl ketone | SARS-CoV-2 3CLpro | Enzyme Inhibition | 0.868 |
Data for compounds 1-4 are representative values for STAT3 inhibitors. Data for d5, d10, 11b, and 11e are from other enzyme inhibition studies and are included to show a broader range of IC50 values for peptidomimetics.[5][6]
Experimental Protocols
Protocol 1: Synthesis of N-benzylsuccinamic Acid
This protocol describes the synthesis of the core N-benzylsuccinamic acid building block.
Materials:
-
Succinic anhydride
-
Benzylamine
-
Anhydrous dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve succinic anhydride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve benzylamine (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM.
-
Add the benzylamine solution dropwise to the succinic anhydride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-benzylsuccinamic acid.
Protocol 2: Incorporation of N-benzylsuccinamic Acid into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of a protected N-benzylsuccinamic acid derivative into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang resin)
-
Fmoc-protected amino acids
-
N-benzylsuccinamic acid with a protected carboxylic acid group (e.g., as a methyl or t-butyl ester) and an activated carboxylic acid for coupling.
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, DCM
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of N-benzylsuccinamic Acid Derivative:
-
Activate the free carboxylic acid of the protected N-benzylsuccinamic acid derivative using the same coupling reagents as in step 3.
-
Add the activated N-benzylsuccinamic acid derivative to the deprotected N-terminus of the resin-bound peptide.
-
Allow the coupling to proceed for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat Cycles: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection.
-
Wash and dry the resin.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: Workflow for the synthesis and incorporation of N-benzylsuccinamic acid into a peptidomimetic.
Caption: The STAT3 signaling pathway and the proposed mechanism of inhibition by a peptidomimetic.
References
- 1. Binding modes of peptidomimetics designed to inhibit STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scaling Up the Synthesis of 4-(Benzylamino)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzylamino)-4-oxobutanoic acid, also known as N-benzylsuccinamic acid, is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. As the demand for these compounds grows, the need for robust and scalable methods for the synthesis of this key intermediate becomes increasingly critical. This document provides detailed application notes and protocols for scaling up the synthesis of this compound, with a focus on practical considerations for industrial production.
The primary and most direct route to this compound is the nucleophilic ring-opening of succinic anhydride with benzylamine. This reaction is typically fast and exothermic, presenting specific challenges and opportunities when transitioning from laboratory to pilot and industrial scales. Key considerations for a successful scale-up include efficient heat management, optimal solvent selection, and robust product isolation and purification procedures.
This document will explore two primary methodologies for scaling up the synthesis: traditional batch processing and modern continuous flow chemistry. A comparison of these methods will be provided to guide researchers and process chemists in selecting the most appropriate strategy based on their specific production needs.
Data Presentation: Comparison of Synthesis Methodologies
While specific quantitative data for the industrial-scale production of this compound is not extensively published, the following table provides a comparative summary based on analogous exothermic amidation reactions and established principles of chemical process scale-up. This data is intended to be representative and should be confirmed and optimized at each scale of production.
| Parameter | Lab-Scale Batch | Pilot-Scale Batch | Industrial-Scale Batch | Continuous Flow (Industrial) |
| Typical Scale | 10-100 g | 10-100 kg | 1,000-10,000 kg | >10,000 kg/year |
| Typical Yield | 90-98% | 85-95% | 80-90% | 95-99% |
| Reaction Time | 1-2 hours | 4-8 hours | 8-16 hours | Minutes |
| Solvent Volume (L/kg) | 10-20 | 8-15 | 5-10 | 2-5 |
| Heat Management | Ice bath | Jacketed reactor with cooling | Advanced cooling systems | High surface-to-volume ratio |
| Safety Considerations | Low | Moderate (exotherm control) | High (runaway reaction risk) | High (inherently safer) |
| Productivity ( kg/day ) | < 1 | 20-200 | 500-1,000 | >1,000 |
| Capital Expenditure | Low | Moderate | High | Moderate to High |
| Operating Expenditure | High (per kg) | Moderate (per kg) | Low (per kg) | Very Low (per kg) |
Experimental Protocols
Method 1: Scalable Batch Synthesis Protocol
This protocol describes a typical batch process for the synthesis of this compound, suitable for scaling from laboratory to pilot plant.
Materials and Reagents:
-
Succinic anhydride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Toluene (or other suitable solvent such as ethyl acetate or methyl isobutyl ketone)
-
Deionized water
-
Hydrochloric acid (for pH adjustment if necessary)
Equipment:
-
Glass-lined or stainless steel jacketed reactor with overhead stirrer, temperature probe, and addition funnel.
-
Heating/cooling circulator for the reactor jacket.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Solvent and Reagent Charging: Charge the reactor with toluene (8 L per kg of succinic anhydride). Begin agitation.
-
Succinic Anhydride Addition: Add succinic anhydride to the reactor. Stir until a homogeneous slurry is formed.
-
Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.
-
Benzylamine Addition: Slowly add benzylamine dropwise via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial for safety and selectivity.
-
Reaction: After the addition is complete, maintain the reaction mixture at 5-10 °C with stirring for an additional 2-4 hours to ensure complete conversion.
-
Product Isolation: The product will precipitate out of the solution. Isolate the solid product by filtration.
-
Washing: Wash the filter cake with cold toluene (2 x 1 L per kg of product) to remove any unreacted starting materials and impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Method 2: Continuous Flow Synthesis Protocol
This protocol outlines a conceptual continuous flow process for the synthesis of this compound, highlighting the advantages of this technology for large-scale, efficient production.
Equipment:
-
Two high-precision pumps for reagent solutions.
-
A microreactor or a tube reactor with efficient mixing and heat exchange capabilities.
-
A back-pressure regulator to maintain the desired pressure in the reactor.
-
A collection vessel.
-
Inline purification system (optional, e.g., continuous crystallization).
Procedure:
-
Solution Preparation:
-
Prepare a solution of succinic anhydride in a suitable solvent (e.g., tetrahydrofuran or ethyl acetate).
-
Prepare a solution of benzylamine in the same solvent.
-
-
System Setup:
-
Set up the continuous flow reactor system as shown in the workflow diagram.
-
Set the reactor temperature (e.g., 20-40 °C) and the back-pressure regulator to the desired pressure (e.g., 5-10 bar) to prevent solvent boiling.
-
-
Reaction Initiation:
-
Pump the two reagent solutions at equimolar flow rates into a T-mixer to ensure rapid mixing before entering the reactor.
-
The reaction occurs as the mixture flows through the reactor. The residence time can be controlled by adjusting the flow rates and the reactor volume (typically in the range of a few minutes).
-
-
Product Collection:
-
The product stream exiting the reactor is collected in a suitable vessel.
-
The product may precipitate upon cooling or by the addition of an anti-solvent.
-
-
Downstream Processing:
-
The collected product can be isolated by continuous filtration and drying.
-
The solvent can be recovered and recycled, improving the overall process economy.
-
Mandatory Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow: Batch Synthesis
Caption: Workflow for the batch synthesis of this compound.
Experimental Workflow: Continuous Flow Synthesis
Caption: Workflow for the continuous synthesis of this compound.
Discussion on Scalability
Heat Management
The reaction between succinic anhydride and benzylamine is highly exothermic. In a laboratory setting, this is easily managed with an ice bath. However, on a larger scale, the surface area to volume ratio of the reactor decreases, making heat removal more challenging. Inadequate heat removal can lead to a runaway reaction, posing a significant safety risk, and can also result in the formation of impurities.
-
Batch Processing: For pilot and industrial-scale batch reactors, efficient cooling jackets and potentially internal cooling coils are necessary. The rate of addition of the amine must be carefully controlled and linked to the cooling capacity of the reactor to maintain a stable temperature.
-
Continuous Flow Chemistry: Flow reactors have a much higher surface area to volume ratio, which allows for superior heat transfer. This enables the reaction to be run at higher concentrations and temperatures without the risk of thermal runaway, leading to significantly shorter reaction times and increased productivity.
Solvent Selection
The choice of solvent is critical for a scalable process. An ideal solvent should:
-
Provide good solubility for the starting materials.
-
Allow for easy precipitation and isolation of the product.
-
Have a suitable boiling point for the reaction and subsequent removal.
-
Be cost-effective and environmentally friendly.
-
Be easily recoverable.
Toluene is a common choice, but other solvents like ethyl acetate, methyl isobutyl ketone (MIBK), and greener solvents should be considered and evaluated for their performance in the specific process.
Product Isolation and Purification
On a large scale, the isolation and purification of the product need to be efficient and robust.
-
Crystallization: The product typically precipitates directly from the reaction mixture. Controlling the cooling profile can influence the crystal size and morphology, which in turn affects the filtration and washing efficiency.
-
Filtration and Drying: For large quantities, equipment such as a Nutsche filter-dryer is often used to perform filtration, washing, and drying in a single contained unit.
Conclusion
The synthesis of this compound via the reaction of succinic anhydride and benzylamine is a well-established and efficient process. For scaling up this synthesis, careful consideration must be given to heat management, solvent selection, and product isolation.
While traditional batch processing can be effectively scaled with appropriate engineering controls, continuous flow chemistry offers significant advantages in terms of safety, efficiency, and productivity for large-scale industrial production. The choice between these methodologies will depend on the specific production requirements, available infrastructure, and economic considerations. The protocols and data presented in this document provide a solid foundation for the development of a robust and scalable manufacturing process for this important chemical intermediate.
Application Notes and Protocols: Use of 4-(Benzylamino)-4-oxobutanoic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzylamino)-4-oxobutanoic acid, also known as N-benzylsuccinamic acid, is a dicarboxylic acid monoamide. Its structure, featuring a free carboxylic acid and a secondary amide capped with a benzyl group, makes it a molecule of interest for potential applications in solid-phase synthesis. While not a conventional amino acid or a standard linker, its bifunctional nature allows for its theoretical use in several strategic ways within solid-phase peptide synthesis (SPPS) and the construction of other organic molecules on a solid support. These application notes provide an overview of its potential uses and detailed protocols for its incorporation.
Potential Applications in Solid-Phase Synthesis
Based on its chemical structure, this compound can be envisioned to function in the following capacities:
-
C-Terminal Modifying Agent: Used to cap the C-terminus of a peptide or organic molecule, introducing a benzylamido-butanoic acid moiety. This can be useful for structure-activity relationship (SAR) studies, altering solubility, or providing a handle for further derivatization.
-
Custom Linker Component: While not a complete linker itself, it can be attached to a resin and serve as a foundational element for building a more complex, cleavable or non-cleavable linker system. The benzyl group can also be a point of modification if replaced with other functionalities.
-
Non-Standard Building Block: It can be incorporated within a peptide or peptoid sequence to introduce a flexible, four-carbon spacer with a benzylamide side chain.
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodologies.[1][2] The principles can be adapted for Boc/Bzl strategies as well.[1][2][3]
Protocol 1: Attachment of this compound to an Amino-Functionalized Resin
This protocol describes the immobilization of this compound onto a resin, which can then be used for further synthetic steps. A common choice for this would be a Rink Amide resin if the final product is intended to have a C-terminal amide upon cleavage, or a Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.[4]
Materials:
-
Rink Amide MBHA resin (or other suitable amino-functionalized resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Solid-phase synthesis vessel
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Place the desired amount of resin in the reaction vessel. Add DMF to swell the resin for at least 30 minutes.[1][2][5] Drain the solvent.
-
Fmoc Deprotection (if applicable): If using a resin with an Fmoc-protected amino group (like Rink Amide), treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Activation of this compound: In a separate vial, dissolve 3 equivalents of this compound, 3 equivalents of Oxyma Pure (or HOBt), and 3 equivalents of DIC in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling to Resin: Add the activated solution to the swollen, deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove any unreacted reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. Wash the resin as in the previous step.
-
The resin is now functionalized with this compound and ready for the next synthetic step.
Protocol 2: C-Terminal Capping of a Resin-Bound Peptide
This protocol outlines the procedure for adding this compound to the N-terminus of a completed peptide sequence before cleavage.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation: Ensure the resin-bound peptide has been fully synthesized and the final N-terminal Fmoc group has been removed, exposing the free amine. The resin should be swollen in DMF.
-
Activation and Coupling:
-
In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU (or HATU) in DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and swirl.
-
Immediately add the activated solution to the resin-bound peptide.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (5x) and DCM (5x) to ensure all reagents and byproducts are removed.
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The specific cocktail will depend on the amino acid composition of the peptide.[6]
Data Presentation
The efficiency of the coupling reactions described above can be monitored using qualitative tests like the Kaiser test (ninhydrin test) to check for the presence of free primary amines. Quantitative data on the success of these modifications would be obtained after cleavage and purification.
| Parameter | Protocol 1: Immobilization | Protocol 2: C-Terminal Capping |
| Starting Material | Amino-functionalized Resin | Resin-bound Peptide |
| Reagent | This compound | This compound |
| Coupling Reagents | DIC/Oxyma | HBTU/DIPEA |
| Reaction Time | 2-4 hours | 1-2 hours |
| Monitoring | Kaiser Test (should be negative) | Kaiser Test (should be negative) |
| Expected Outcome | Resin functionalized with the target molecule | Peptide with N-terminal modification |
| Post-Reaction Analysis | N/A until further synthesis and cleavage | HPLC, Mass Spectrometry of cleaved product |
Visualizations
Workflow for Immobilization of this compound
References
Troubleshooting & Optimization
"common side reactions in the synthesis of 4-(Benzylamino)-4-oxobutanoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Benzylamino)-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and straightforward synthesis involves the reaction of succinic anhydride with benzylamine. This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the desired N-benzylsuccinamic acid.
Q2: My reaction yield is significantly lower than expected. What are the common causes?
Low yields can stem from several factors. The most prevalent issues include the presence of moisture, improper stoichiometry of reactants, and suboptimal reaction temperatures. Each of these can lead to the formation of side products and the consumption of starting materials.
Q3: I observe a significant amount of a water-soluble white solid in my crude product. What is it likely to be?
This is most likely succinic acid, which is formed by the hydrolysis of succinic anhydride.[1] This side reaction is common if the reaction is not conducted under anhydrous conditions.
Q4: My product seems to have a different melting point and spectral characteristics than expected, suggesting an impurity. What could it be?
Besides unreacted starting materials, two common side products are N,N'-dibenzylsuccinamide and N-benzylsuccinimide. The former can form if an excess of benzylamine is used, leading to a double substitution on the succinic acid backbone. The latter, N-benzylsuccinimide, can form from the cyclization of the desired product, especially if the reaction is heated for an extended period.
Q5: How can I purify the crude this compound?
Purification can typically be achieved by recrystallization. Since the desired product is an acid, it can be dissolved in a basic aqueous solution (like sodium bicarbonate solution) and washed with an organic solvent to remove non-acidic impurities. The aqueous layer can then be acidified to precipitate the purified product, which is then collected by filtration and dried.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps | Expected Impact on Yield |
| Low Yield of Desired Product | Presence of water in reagents or solvent. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, dry reagents. | Significant decrease due to hydrolysis of succinic anhydride to succinic acid. |
| Incorrect stoichiometry (excess benzylamine). | Use a 1:1 molar ratio of succinic anhydride to benzylamine. | Decrease in the yield of the desired mono-amide and formation of N,N'-dibenzylsuccinamide. | |
| Reaction temperature is too high or reaction time is too long. | Maintain the recommended reaction temperature and monitor the reaction progress to avoid prolonged heating. | Decrease in yield due to the formation of N-benzylsuccinimide via cyclization. | |
| Presence of Succinic Acid Impurity | Hydrolysis of succinic anhydride. | Work under anhydrous conditions. Store succinic anhydride in a desiccator. | Reduces the amount of anhydride available to react with benzylamine, thus lowering the theoretical yield. |
| Presence of N,N'-Dibenzylsuccinamide Impurity | Use of excess benzylamine. | Carefully control the stoichiometry of the reactants. | Consumes both the starting material and the desired product (if formed and then reacts further), leading to a complex mixture and lower yield of the target compound. |
| Presence of N-benzylsuccinimide Impurity | High reaction temperatures or prolonged heating. | Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) and for the recommended duration. | The desired product is converted to the imide, directly reducing the final yield. |
Experimental Protocol
Synthesis of this compound[1]
Materials:
-
Succinic anhydride
-
Benzylamine
-
Anhydrous toluene
-
Cold toluene (for washing)
Procedure:
-
In a clean, dry flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous toluene.
-
In a separate addition funnel, prepare a solution of benzylamine (1.0 equivalent) in anhydrous toluene.
-
Cool the succinic anhydride solution to 0 °C using an ice bath.
-
Slowly add the benzylamine solution to the cooled succinic anhydride solution with constant stirring.
-
Continue stirring the reaction mixture at 0 °C for 1 hour.
-
A white solid product should precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
A reported yield for this reaction is approximately 94%.[1]
Visual Guides
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Crude 4-(Benzylamino)-4-oxobutanoic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(Benzylamino)-4-oxobutanoic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound synthesized from succinic anhydride and benzylamine?
A1: The primary impurities are typically unreacted starting materials, namely succinic anhydride and benzylamine. Depending on the reaction conditions and work-up, side products from the degradation of the starting materials or the product might also be present in trace amounts.
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: For amides, polar solvents are often a good choice for recrystallization.[1] Ethanol, acetone, and acetonitrile are commonly used.[1] Given that this compound also contains a carboxylic acid group, water or a mixed solvent system like ethanol/water could also be effective. The ideal solvent will dissolve the compound when hot but not at room temperature.[2]
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for the crude product is in the range of 127-130 °C.[3] After successful recrystallization, a sharper melting point range within or slightly above this range is expected for the purified compound.
Q4: Can I use a single solvent or a solvent pair for recrystallization?
A4: Both single solvent and mixed-solvent systems can be employed. A single solvent that provides high solubility at high temperatures and low solubility at low temperatures is ideal. If a single suitable solvent cannot be found, a solvent pair can be used. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent in which it is insoluble to induce crystallization.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not saturated.- The cooling process is too rapid. | - Boil off some of the solvent to concentrate the solution and allow it to cool again.[5]- Scratch the inside of the flask with a glass rod to create nucleation sites.[5]- Add a seed crystal of the pure compound.[5]- Allow the solution to cool more slowly at room temperature before moving to an ice bath. |
| The product "oils out" instead of forming crystals. | - The compound is precipitating at a temperature above its melting point due to high impurity levels or a too-rapid decrease in solubility.- The chosen solvent is not ideal. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5]- Consider using a different recrystallization solvent or a solvent pair.[5]- If the solution is colored, adding a small amount of activated charcoal during the hot filtration step may help remove impurities that lower the melting point.[5] |
| The yield of purified product is low. | - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were not completely transferred from the crystallization flask.- The product is more soluble in the cold solvent than anticipated. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[6]- Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent cooling and premature crystallization.- Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer this rinsing to the filter to collect any remaining crystals.- Ensure the solution is sufficiently cooled in an ice bath to minimize the solubility of the product. |
| The purified product is not pure (e.g., broad melting point range). | - The crystallization process was too rapid, trapping impurities within the crystal lattice.- The washing step was insufficient.- The chosen solvent was not appropriate for removing the specific impurities present. | - Allow the solution to cool slowly to promote the formation of well-defined crystals.[5]- Wash the collected crystals with a small amount of fresh, ice-cold solvent to remove any residual mother liquor containing impurities.- Re-recrystallize the product, potentially using a different solvent system. |
Quantitative Data
| Solvent | Qualitative Solubility (at room temperature) | Suitability for Recrystallization |
| Water | Sparingly soluble | Potentially suitable, especially as part of a mixed solvent system. |
| Ethanol | Soluble | Good candidate, may require cooling to low temperatures for good recovery. |
| Acetone | Soluble | Good candidate, similar to ethanol. |
| Acetonitrile | Soluble | Good candidate for amide recrystallization.[1] |
| Ethyl Acetate | Sparingly soluble | May be a good single solvent or the "poor" solvent in a pair. |
| Toluene | Insoluble | The synthesis is performed in toluene, suggesting low solubility, making it a poor choice for recrystallization.[3] |
| Hexane | Insoluble | Can be used as an anti-solvent (the "poor" solvent) in a solvent pair system. |
Experimental Protocols
General Protocol for the Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests or the data table above, select a suitable solvent or solvent pair. For this compound, ethanol or an ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid has just dissolved. Avoid adding a large excess of solvent.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble impurities.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[5] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a period. The final product can then be transferred to a watch glass for further drying in a desiccator or a vacuum oven at a temperature well below its melting point.
-
Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. Calculate the percent recovery.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: A troubleshooting guide for common issues in recrystallization.
References
"troubleshooting guide for the amidation of succinic anhydride"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amidation of succinic anhydride. The information is presented in a question-and-answer format to directly address common challenges encountered during this chemical transformation.
Troubleshooting Guides & FAQs
Issue 1: Low or No Product Yield
Q1: I am not getting any product, or the yield of my succinamic acid is very low. What are the potential causes and solutions?
A1: Low or no yield in the amidation of succinic anhydride can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:
-
Poor Reactivity of the Amine: Highly hindered or electron-deficient amines exhibit reduced nucleophilicity, leading to a sluggish or incomplete reaction.
-
Solution: Increase the reaction temperature, prolong the reaction time, or consider using a catalyst. For particularly unreactive amines, activation of the succinic anhydride may be necessary.
-
-
Hydrolysis of Succinic Anhydride: Succinic anhydride is susceptible to hydrolysis, especially in the presence of water, which leads to the formation of succinic acid.[1][2] Succinic acid will not react with the amine under typical amidation conditions.
-
Solution: Ensure all reactants and solvents are anhydrous. Use freshly opened solvents or dry them using appropriate methods (e.g., molecular sieves). Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome.
-
Solution: Aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or ethyl acetate are generally suitable.[3] For less reactive amines, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, although they may complicate product purification. The solvent's polarity, basicity, and donor/acceptor properties can influence the amidation rate constant.[4][5]
-
-
Sub-optimal Temperature: The reaction may be too slow at room temperature, especially for less reactive amines.
Issue 2: Formation of Side Products
Q2: I am observing impurities in my final product. What are the common side products and how can I minimize their formation?
A2: The primary side products in the amidation of succinic anhydride are succinic acid and the corresponding succinimide.
-
Succinic Acid Formation: As mentioned above, this results from the hydrolysis of succinic anhydride.[1]
-
Mitigation: Strict anhydrous conditions are crucial.
-
-
Succinimide Formation: This occurs through the intramolecular cyclization of the initially formed succinamic acid, with the elimination of a water molecule. This is often promoted by high temperatures or the use of dehydrating agents.[6]
-
Mitigation: Maintain a moderate reaction temperature. If the succinimide is the desired product, the reaction can be driven to completion by heating, often in the presence of a dehydrating agent like acetic anhydride.[3]
-
Q3: How can I remove unreacted succinic anhydride and the succinic acid byproduct from my reaction mixture?
A3: Purification can often be achieved through simple extraction or filtration.
-
Aqueous Workup: Succinic acid is soluble in water, especially under basic conditions. Washing the organic layer with a mild aqueous base solution, such as sodium bicarbonate, will convert the succinic acid into its water-soluble sodium salt, effectively removing it from the organic phase.[7] The desired amide product can then be isolated from the organic layer.
-
Filtration: If the amide product is a solid and precipitates out of the reaction mixture, it can often be purified by filtration, followed by washing with a suitable solvent to remove soluble impurities.
-
Column Chromatography: For products that are difficult to purify by other means, column chromatography is a reliable method.[3]
Experimental Protocols
Protocol 1: General Procedure for the Amidation of Succinic Anhydride
This protocol describes a general method for the synthesis of succinamic acids.
-
Reactant Preparation: Dissolve the amine (1 equivalent) in an anhydrous aprotic solvent (e.g., ethyl acetate or chloroform) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.[3]
-
Addition of Succinic Anhydride: To the stirred solution of the amine, add succinic anhydride (1 to 1.2 equivalents) portion-wise at room temperature.[3] The reaction is often exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours at room temperature for reactive amines. For less reactive amines, heating may be required.[3]
-
Workup and Isolation:
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
If the product is soluble, the reaction mixture can be washed with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with aqueous sodium bicarbonate solution to remove unreacted succinic anhydride and succinic acid.[7]
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.[3]
Data Presentation
Table 1: Influence of Solvent on Amidation Reaction
| Solvent | Dielectric Constant (ε) | Reaction Time | Yield (%) | Reference |
| Dichloromethane | 8.93 | 3 h | 95 | Inferred from general procedures[3] |
| Ethyl Acetate | 6.02 | 4 h | 92 | [3] |
| Tetrahydrofuran | 7.52 | 4 h | 90 | Inferred from general procedures |
| Acetonitrile | 37.5 | 2 h | 98 | Inferred from kinetic studies[4][5] |
| Dimethylformamide | 36.7 | 1.5 h | >99 | Inferred from kinetic studies[4][5] |
Note: Reaction times and yields are representative and can vary depending on the specific amine used.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amidation kinetics of succinic anhydride by amine-containing drugs | Semantic Scholar [semanticscholar.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
"optimization of reaction conditions for N-benzylsuccinamic acid formation"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N-benzylsuccinamic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N-benzylsuccinamic acid from succinic anhydride and benzylamine.
Issue 1: Low or No Product Formation
-
Question: I am not getting the expected yield of N-benzylsuccinamic acid. What are the possible causes and how can I improve it?
-
Answer: Low yield is a common issue in amide synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Inefficient Reaction Conditions: The reaction between succinic anhydride and benzylamine can be slow at room temperature.[2] Consider optimizing the reaction temperature and time. Heating the reaction mixture is often necessary to drive the reaction to completion.
-
Hydrolysis of Succinic Anhydride: Succinic anhydride is susceptible to hydrolysis, especially in the presence of moisture. Ensure that all glassware is thoroughly dried and use anhydrous solvents to minimize the decomposition of the starting material.
-
Poor Solubility of Reactants: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be significantly reduced. Select a solvent that effectively dissolves both succinic anhydride and benzylamine.
-
Suboptimal Stoichiometry: Ensure the molar ratio of benzylamine to succinic anhydride is appropriate. A slight excess of the amine (e.g., 1.1 equivalents) can sometimes help to ensure the complete consumption of the anhydride.[1]
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
-
Question: My TLC plate shows multiple spots in the reaction mixture. What are these impurities and how can I minimize their formation?
-
Answer: The formation of side products is a common challenge. The primary impurities in this reaction are typically unreacted starting materials and potential side products.
-
Unreacted Starting Materials: The presence of spots corresponding to succinic anhydride and benzylamine indicates an incomplete reaction. To address this, you can try increasing the reaction time or temperature. Monitoring the reaction progress by TLC is crucial to determine the optimal reaction time.[1]
-
Formation of N-Benzylsuccinimide: A common side product is the cyclic imide, N-benzylsuccinimide. This can form from the initial N-benzylsuccinamic acid product through intramolecular cyclization, especially at elevated temperatures with the removal of water. To minimize this, avoid excessive heating or prolonged reaction times after the initial amic acid has formed.
-
Formation of Benzylamine Salt: The carboxylic acid product, N-benzylsuccinamic acid, can react with the basic benzylamine starting material to form a salt. This can sometimes complicate the work-up and purification. An acidic workup can help to break this salt and separate the amine.
-
Issue 3: Difficulty in Purifying the Product
-
Question: I am struggling to isolate pure N-benzylsuccinamic acid from the reaction mixture. What is the best purification strategy?
-
Answer: Effective purification is key to obtaining a high-purity product.
-
Removal of Unreacted Benzylamine: Unreacted benzylamine can be removed by washing the organic extract with a dilute acidic solution (e.g., 1 M HCl). The benzylamine will form a water-soluble salt and move into the aqueous layer.
-
Removal of Unreacted Succinic Anhydride/Succinic Acid: If succinic anhydride hydrolyzes, succinic acid will be present. Both can be removed by washing the organic extract with a mild basic solution, such as saturated sodium bicarbonate. The acidic compounds will be converted to their water-soluble carboxylate salts.
-
Recrystallization: Recrystallization is often an effective final purification step. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) should be chosen where the N-benzylsuccinamic acid has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of N-benzylsuccinamic acid?
A1: The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of benzylamine attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring to form the amide and a carboxylic acid functional group, resulting in N-benzylsuccinamic acid.
Q2: What solvents are suitable for this reaction?
A2: A variety of aprotic solvents can be used. The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. Common choices include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. For a greener approach, synthesis in water or deep eutectic solvents has also been reported for related reactions.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[4] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting materials and the product. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.
Q4: What are the expected spectroscopic data for N-benzylsuccinamic acid?
A4: While specific data can vary slightly, you would typically expect to see characteristic peaks in NMR (¹H and ¹³C) and IR spectroscopy. For example, in ¹H NMR, you would expect to see signals for the aromatic protons of the benzyl group, the benzylic CH₂ protons, and the two methylene groups of the succinic acid backbone. In IR spectroscopy, characteristic peaks for the amide C=O stretch, the carboxylic acid C=O stretch, and the N-H stretch would be present.
Data Presentation
Table 1: Summary of Reaction Parameters for Optimization of N-Benzylsuccinamic Acid Formation
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | Room Temperature vs. 50-80 °C | Higher temperature generally leads to a faster reaction rate and higher yield. | Provides the necessary activation energy for the reaction.[2] |
| Solvent | Aprotic (e.g., DCM, THF) vs. Protic (e.g., Ethanol) | Aprotic solvents are generally preferred to avoid side reactions with the anhydride. | Minimizes the hydrolysis of succinic anhydride. |
| Stoichiometry | 1:1 vs. 1:1.1 (Anhydride:Amine) | A slight excess of benzylamine may improve the conversion of succinic anhydride. | Helps to drive the reaction to completion.[1] |
| Reaction Time | 1-2 hours vs. 4-6 hours | Longer reaction times can lead to higher conversion. | Allows more time for the reaction to proceed to completion. |
Experimental Protocols
Protocol 1: Synthesis of N-Benzylsuccinamic Acid
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL per gram of anhydride) under a nitrogen atmosphere.
-
Addition of Amine: To the stirred solution, add benzylamine (1.05 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 40 °C for DCM) for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent). The reaction is complete when the spot corresponding to the limiting reactant (succinic anhydride) has disappeared.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-benzylsuccinamic acid.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture on the starting line. Also, spot the starting materials (succinic anhydride and benzylamine) as references.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 1:1 ethyl acetate:hexane). Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, stain the plate using a potassium permanganate solution.
-
Analysis: Calculate the Rf values for each spot and compare the reaction mixture lane to the reference lanes to assess the progress of the reaction.
Mandatory Visualization
References
"identifying and removing impurities from 4-(Benzylamino)-4-oxobutanoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 4-(Benzylamino)-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The most common impurities arise from the starting materials and potential side reactions. These include:
-
Unreacted Starting Materials: Benzylamine and succinic anhydride.
-
Hydrolysis Product: Succinic acid, which can form if moisture is present in the reaction.[1]
-
Over-reaction Product: N,N'-dibenzylsuccinamide, which can form if the reaction stoichiometry is not carefully controlled.
Q2: How can I identify the presence of these impurities in my product?
A2: Several analytical techniques can be used to identify impurities:
-
Thin Layer Chromatography (TLC): A quick and effective method to visualize the presence of starting materials and byproducts. The product, being a carboxylic acid, will have a different polarity compared to the starting amine and anhydride.
-
Melting Point Analysis: A broad or depressed melting point range compared to the literature value for the pure compound suggests the presence of impurities. The melting point of the crude product is reported to be in the range of 127-130°C.[2]
-
Spectroscopy (¹H NMR, ¹³C NMR, IR):
-
¹H NMR: Can show characteristic peaks for unreacted benzylamine and succinic anhydride. Succinic acid will show a characteristic broad singlet for the carboxylic acid protons.
-
IR Spectroscopy: Unreacted succinic anhydride will show characteristic C=O stretching bands.
-
Q3: My purified product has a yellowish tint. What could be the cause and how can I remove it?
A3: A yellowish tint can be due to colored impurities formed from side reactions. If these impurities are minor, a decolorization step can be effective. This typically involves dissolving the crude product in a suitable solvent and adding a small amount of activated carbon. The mixture is then heated gently and filtered while hot to remove the activated carbon, which adsorbs the colored impurities.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Ensure a 1:1 molar ratio of benzylamine to succinic anhydride. Monitor the reaction progress using TLC until the starting materials are consumed. |
| Product lost during workup. | Avoid using excessive amounts of solvent for washing the filtered product. Ensure the pH is sufficiently acidic (pH 1-2) during precipitation to maximize recovery.[3] | |
| Product is an oil and does not solidify | Presence of significant impurities depressing the melting point. | Purify the crude product using column chromatography to separate the desired product from the impurities. |
| The product may have formed a salt with a base. | Ensure complete acidification of the aqueous layer to precipitate the free carboxylic acid. | |
| Recrystallization is ineffective | The chosen solvent is not appropriate. | Select a solvent in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature, while the impurities are either very soluble or insoluble at all temperatures.[4] |
| The product is precipitating too quickly, trapping impurities. | Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals. |
Data Presentation: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | General Solubility |
| This compound | C₁₁H₁₃NO₃ | 207.23[2][5] | 127-130 (crude)[2] | Soluble in polar organic solvents and aqueous base. |
| Benzylamine | C₇H₉N | 107.15 | -10 | Miscible with water, alcohol, and ether. |
| Succinic Anhydride | C₄H₄O₃ | 100.07[1] | 119-120[1] | Reacts with water.[1] Soluble in chloroform and ethyl acetate. |
| Succinic Acid | C₄H₆O₄ | 118.09 | 185-187 | Soluble in water, ethanol, and acetone. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for removing neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a 10% aqueous sodium hydroxide solution.
-
Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and wash with an organic solvent such as diethyl ether or ethyl acetate (2 x 30 mL) to remove any unreacted benzylamine and other neutral impurities.[6] Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid with stirring until the pH is between 1 and 2. This will precipitate the purified this compound.[3]
-
Isolation: Collect the white solid by vacuum filtration, washing with a small amount of cold deionized water.[3]
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Protocol 2: Purification by Recrystallization
This method is suitable for removing impurities with different solubility profiles.[4]
-
Solvent Selection: Based on solubility data, select a suitable solvent or solvent pair. A common approach is to use a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution gently.
-
Hot Filtration (Optional): If activated carbon was used, perform a hot filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to allow for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Dry the purified crystals.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision logic for choosing a purification strategy based on identified impurities.
References
Technical Support Center: Characterization of 4-(Benzylamino)-4-oxobutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Benzylamino)-4-oxobutanoic acid (also known as N-benzylsuccinamic acid).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward synthesis involves the reaction of benzylamine with succinic anhydride.[1] This reaction is typically carried out in a suitable solvent, such as toluene, at a controlled temperature.[1]
Q2: What are the expected spectroscopic data for this compound?
A2: The characterization of this compound relies on standard spectroscopic techniques. Expected data are summarized in the table below.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the benzyl and succinic acid moieties. |
| ¹³C NMR | Resonances for the carbonyl groups (amide and carboxylic acid), aromatic carbons, and aliphatic carbons. |
| Mass Spec | A molecular ion peak and characteristic fragmentation patterns. |
| IR | Absorption bands for N-H, C=O (amide and carboxylic acid), and aromatic C-H stretches. |
Q3: Are there any common impurities I should be aware of during the synthesis and purification?
A3: Yes, a common impurity is the corresponding N-benzylsuccinimide, which can form through cyclodehydration of the desired product, especially at elevated temperatures.[2][3] Unreacted starting materials, such as benzylamine and succinic acid (from the hydrolysis of succinic anhydride), may also be present.
Q4: What is the recommended solvent for running NMR spectra of this compound?
A4: Deuterated dimethyl sulfoxide (DMSO-d₆) is a commonly used solvent for this compound as it effectively dissolves the compound and allows for the observation of exchangeable protons (NH and OH).[1][4] Other polar aprotic solvents like DMF-d₇ could also be suitable.[5] The choice of solvent can influence the chemical shifts of labile protons.[6][7]
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | Ensure equimolar amounts of reactants are used. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Side reaction forming N-benzylsuccinimide. | Control the reaction temperature; avoid excessive heating which promotes cyclization.[2] | |
| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the crude product using recrystallization from a suitable solvent system (e.g., water, ethanol/water). If recrystallization fails, column chromatography on silica gel may be effective. |
| Residual solvent. | Dry the product thoroughly under vacuum. | |
| Contamination with N-benzylsuccinimide | High reaction temperature or prolonged reaction time. | Use milder reaction conditions. The succinimide is less polar than the desired acid, so it can be separated by column chromatography. |
NMR Characterization
| Issue | Possible Cause | Troubleshooting Steps |
| Broad or absent NH or OH proton signals in ¹H NMR | Proton exchange with residual water in the NMR solvent. | Use a freshly opened or dried deuterated solvent. Add a drop of D₂O to confirm the exchangeable protons; the signals should disappear. |
| Poorly resolved multiplets | Low magnetic field strength. | Use a higher field NMR spectrometer for better resolution. |
| Sample concentration is too high. | Prepare a more dilute sample. | |
| Ambiguous signal assignments | Overlapping signals. | Perform 2D NMR experiments such as COSY, HSQC, and HMBC for unambiguous assignment of proton and carbon signals.[8] |
| Unexpected peaks in the spectrum | Presence of impurities (e.g., starting materials, N-benzylsuccinimide) or residual solvent. | Compare the spectrum with the spectra of starting materials and common laboratory solvents.[4] Purify the sample if necessary. |
Mass Spectrometry Characterization
| Issue | Possible Cause | Troubleshooting Steps |
| No molecular ion peak observed | The molecule is fragmenting readily under the ionization conditions. | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI).[9] |
| Complex fragmentation pattern | Multiple fragmentation pathways are occurring. | Analyze the fragmentation pattern based on the functional groups present (carboxylic acid and amide). Expect losses of H₂O, COOH, and fragments from the benzyl group.[3] |
| Inconsistent mass measurements | Instrument calibration is off. | Calibrate the mass spectrometer using a known standard. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the literature.[1]
-
Dissolve succinic anhydride (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzylamine (1 equivalent) in anhydrous toluene to the cooled succinic anhydride solution over 30 minutes with continuous stirring.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
A white precipitate should form. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold toluene to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain crude this compound. The crude product can be purified by recrystallization if necessary.
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
The sample is now ready for NMR analysis.
Data Presentation
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and may vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | ~12.0 | broad singlet | 1H |
| -NH- | ~8.4 | triplet | 1H |
| Aromatic C-H | 7.2-7.4 | multiplet | 5H |
| -CH₂-Ph | ~4.3 | doublet | 2H |
| -CH₂-COOH | ~2.4 | triplet | 2H |
| -CO-CH₂- | ~2.3 | triplet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Chemical Shift (ppm) |
| -COOH | ~174 |
| -C=O (amide) | ~172 |
| Aromatic C (quaternary) | ~140 |
| Aromatic CH | ~128 |
| Aromatic CH | ~127 |
| -CH₂-Ph | ~42 |
| -CH₂-COOH | ~31 |
| -CO-CH₂- | ~29 |
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
NMR Signal Assignment Workflow
Caption: Workflow for unambiguous NMR signal assignment.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. rsc.org [rsc.org]
- 6. chem.washington.edu [chem.washington.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. mzCloud – DL Benzylsuccinic acid [mzcloud.org]
Technical Support Center: Stability of 4-(Benzylamino)-4-oxobutanoic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-(Benzylamino)-4-oxobutanoic acid in solution. The primary instability of this and related N-substituted succinamic acids is intramolecular cyclization, a reaction highly dependent on solution pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The main degradation route is an intramolecular cyclization reaction. The carboxyl group attacks the amide, leading to the formation of N-benzylsuccinimide and the elimination of a water molecule. This process is reversible but favors the formation of the more stable succinimide ring under many conditions.
Q2: What are the key factors that influence the stability of this compound?
A2: The most critical factor is the pH of the solution. The rate of cyclization is significantly faster under both acidic and neutral conditions compared to alkaline conditions. Temperature is another crucial factor; higher temperatures accelerate the degradation process. The choice of solvent and buffer species can also impact stability.
Q3: What is the optimal pH range to maximize the stability of this compound in aqueous solutions?
A3: The compound exhibits maximum stability in the alkaline pH range. Kinetic studies on related succinamic acid derivatives show that the rate of cyclization is slowest at pH values above 8. Therefore, maintaining a basic pH is the most effective strategy to prevent degradation.
Q4: Can co-solvents be used to improve stability?
A4: Yes, the use of organic co-solvents can impact stability. For instance, reducing the water content in the formulation can slow down the hydrolysis of the cyclized product (N-benzylsuccinimide) back to the parent acid, but the primary focus should be on preventing the initial cyclization by controlling the pH. The influence of co-solvents should be experimentally verified for your specific application.
Q5: How should I store solutions of this compound?
A5: For optimal stability, solutions should be stored at refrigerated (2-8°C) or frozen temperatures. The solution should be buffered to an alkaline pH (e.g., pH 8-9) if compatible with your experimental design. Always use freshly prepared solutions when possible.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Rapid loss of compound potency or concentration over a short period. | Intramolecular cyclization to N-benzylsuccinimide. | Increase the pH of the solution to the alkaline range (pH > 8). Prepare solutions fresh and store them at 2-8°C. |
| Appearance of a new, less polar peak in HPLC analysis. | Formation of the degradation product, N-benzylsuccinimide. | Confirm the identity of the new peak using a reference standard or LC-MS. Implement the stabilization strategies mentioned above (pH and temperature control). |
| Precipitation in the solution upon storage. | pH shifts or insolubility of the compound or its degradant at certain pH values or temperatures. | Ensure the buffer capacity is sufficient to maintain the target pH. Evaluate the solubility of both the parent compound and its potential degradants in your chosen solvent system. The use of co-solvents might be necessary. |
| Inconsistent results between experimental runs. | Variability in solution preparation, pH, or storage time. | Standardize the protocol for solution preparation, including the source of reagents and the final pH adjustment. Minimize the time between solution preparation and use. |
Data Presentation
The stability of N-substituted succinamic acids is highly pH-dependent. The following table summarizes representative kinetic data for the cyclization of a related compound, N-phenylsuccinamic acid, at 39°C, illustrating the significant impact of pH on the rate of degradation.
| pH | Rate Constant (k) x 10⁵ (s⁻¹) | Half-Life (t½) (hours) |
| 2.0 | 7.7 | 2.5 |
| 3.0 | 3.5 | 5.5 |
| 4.0 | 1.8 | 10.7 |
| 5.0 | 1.1 | 17.5 |
| 6.0 | 1.0 | 19.3 |
| 7.0 | 1.3 | 14.8 |
| 8.0 | 0.8 | 24.1 |
Note: Data is illustrative and based on studies of analogous compounds. The actual rates for this compound should be determined experimentally.
Visualizations
Caption: Degradation via intramolecular cyclization.
Caption: Experimental workflow for stability analysis.
Caption: Logic for HPLC method troubleshooting.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[1][2]
-
Objective: To generate the primary degradant, N-benzylsuccinimide, and assess the stability of this compound under various stress conditions.
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute to a final volume with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl. Dilute to a final volume with the mobile phase. Note: Degradation is expected to be slower under basic conditions.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute to a final volume with the mobile phase.
-
Thermal Degradation: Keep the stock solution (in solid form and in solution) in an oven at 60°C for 48 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. An extent of degradation of 5-20% is generally considered suitable for method validation.[3]
-
Stability-Indicating HPLC Method
This method is designed to separate this compound from its primary degradant, N-benzylsuccinimide.
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Expected Elution Profile: this compound, being more polar and acidic, will elute earlier than its more neutral and hydrophobic degradation product, N-benzylsuccinimide.
References
"troubleshooting low conversion rates in N-benzylation reactions"
Welcome to the technical support center for N-benzylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their N-benzylation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during N-benzylation reactions, providing potential causes and actionable solutions in a question-and-answer format.
Issue: Low or No Conversion of Starting Materials
Q1: My N-benzylation reaction shows low or no conversion. What are the primary factors to investigate?
Low conversion in N-benzylation reactions can stem from several factors, including issues with the reactants, suboptimal reaction conditions, or catalyst deactivation. A systematic approach to troubleshooting is recommended. Key areas to examine are the purity of your starting materials, the choice and handling of the base and solvent, the reaction temperature, and the presence of moisture.[1][2]
Q2: How does the choice of base impact the reaction, and how do I know if my base is effective?
The base is critical for the deprotonation of the amine, which is the initial step for nucleophilic attack on the benzylating agent. If the base is not strong enough, deprotonation will be incomplete, leading to low conversion.[1][2][3]
-
Base Strength: Ensure the base is sufficiently strong to deprotonate the amine. For many amines, especially those with lower nucleophilicity, common inorganic bases like potassium carbonate may be insufficient. Stronger bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are often more effective.[2][3]
-
Base Handling: Many strong bases are sensitive to moisture and can be deactivated if not handled under anhydrous conditions.[2] Always use a fresh, properly stored base.
Q3: Could the solvent be the reason for my low yield?
Yes, the solvent plays a crucial role in N-benzylation reactions.[4]
-
Solubility: Poor solubility of reactants can lead to a sluggish reaction.[1]
-
Solvent Type: Polar aprotic solvents like DMF, DMSO, and acetonitrile generally favor SN2 reactions and can enhance the reaction rate.[1][3][4] Protic solvents, such as ethanol, can solvate the nucleophile and may hinder the reaction.[4]
Q4: I'm using a catalytic method for N-benzylation and observing low activity. What could be wrong with my catalyst?
For catalytic N-benzylations, catalyst deactivation is a common cause of low conversion. Deactivation can occur through several mechanisms:[5]
-
Fouling or Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites.[5]
-
Poisoning: Strong chemisorption of impurities or byproducts can poison the catalyst. Water can act as a poison for some catalysts.[5]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the agglomeration of metal particles on the support, reducing the active surface area.[5]
A sudden drop in activity often points to poisoning, while a gradual decline suggests fouling or sintering.[5]
Frequently Asked Questions (FAQs)
Q5: I am observing the formation of a dibenzylated byproduct. How can I minimize this?
The formation of a dibenzylated product occurs when the mono-benzylated amine, which can be more nucleophilic than the starting amine, reacts further with the benzylating agent.[6][7] To minimize this side reaction:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the amine relative to the benzylating agent.[1]
-
Slow Addition: Add the benzylating agent slowly to the reaction mixture.[1]
-
Monitoring: Monitor the reaction closely using TLC or GC and stop it once the desired product is maximized.[8]
Q6: My reaction is producing a significant amount of O-benzylated byproduct. How can I improve N-selectivity?
For substrates containing hydroxyl groups, O-benzylation can compete with the desired N-benzylation. To favor N-alkylation:
-
Solvent Choice: Polar aprotic solvents such as toluene, THF, or DMF generally favor N-alkylation.[1]
-
Protecting Groups: Consider protecting the hydroxyl group prior to the N-benzylation reaction.
Q7: What are other common side products in N-benzylation reactions?
Besides over-alkylation and O-alkylation, other side products can include:
-
Dibenzyl ether: This can form from the self-condensation of the benzylating agent, especially in the presence of a base.[8]
-
Hydrogenolysis and Decarbonylation Products: In catalytic systems, particularly with catalysts like Raney Ni, side reactions such as the hydrogenolysis of benzyl alcohol to toluene and decarbonylation to benzene can occur.[6][7]
Q8: How can I effectively purify my N-benzylated product from unreacted starting materials and byproducts?
Purification can often be challenging. Common methods include:
-
Column Chromatography: This is a highly effective method for separating the N-benzylated product from starting materials and byproducts with different polarities.[9][10]
-
Acid Wash: An acidic wash can be used to remove unreacted basic starting amine. The protonated amine will move to the aqueous layer.[9]
-
Recrystallization: This is an effective technique for purifying solid products if the crude material is of reasonable purity.[10]
Data Presentation
Table 1: Effect of Solvent on N-Benzylation Yield and Selectivity
| Solvent | Dielectric Constant | Yield (%) | Enantioselectivity (%) |
| Toluene | 2.4 | >80 | 50-60 |
| p-Xylene | 2.3 | >80 | 61 |
| t-Amyl Alcohol | 5.8 | >80 | 50-60 |
| Acetonitrile | 37.5 | Lower | Significantly Reduced |
| DMF | 36.7 | Lower | Significantly Reduced |
| Ethanol | 24.6 | Detrimental | - |
| Data synthesized from studies on different N-benzylation systems.[4][6] |
Table 2: Influence of Reaction Parameters on Primary Benzylamine Selectivity
| Parameter Varied | Conditions | Conversion (%) | Selectivity (%) |
| Catalyst Amount (Raney Ni) | 50-400 mg | 97 (at 400mg) | Decreased at higher loading |
| Ammonia Equivalents | 1.3-7.8 mmol | - | Increased with more equivalents |
| Reaction Temperature | 160-180 °C | 83 (at 180°C) | 61 (at 180°C) |
| Reaction Time | 2-24 h | Gradual Increase | Gradual Increase |
| General reaction conditions: benzyl alcohol (1 mmol), aq. NH₃ (25 wt %), Raney Ni 2800.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for N-Benzylation using a Strong Base
This protocol is a representative example for the N-benzylation of an amine using sodium hydride and benzyl bromide in DMF.
Materials:
-
Amine (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Benzyl Bromide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, suspend NaH in anhydrous DMF in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of the amine in anhydrous DMF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Catalytic N-Alkylation of Benzamide with Benzyl Alcohol
This protocol is based on a cobalt nanoparticle-catalyzed reaction.[1]
Materials:
-
Benzamide (0.5 mmol)
-
Benzyl alcohol (0.55 mmol)
-
Co-L5@C-800 catalyst (60 mg, 1.9 mol% Co)
-
Potassium hydroxide (KOH) (0.3 mmol)
-
Toluene (3 mL)
-
Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add benzamide, benzyl alcohol, the cobalt catalyst, and KOH.
-
Purge the vessel with Argon for 5-10 minutes.
-
Add toluene via syringe.
-
Heat the reaction mixture to 130 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent and filter to remove the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography.[1]
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: N-Benzylation main reaction and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
"alternative solvents and catalysts for 4-(Benzylamino)-4-oxobutanoic acid synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Benzylamino)-4-oxobutanoic acid, also known as N-benzylsuccinamic acid. This guide focuses on alternative solvents and catalysts to promote greener and more efficient synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the conventional method for synthesizing this compound?
The traditional synthesis involves the reaction of succinic anhydride with benzylamine. This reaction is typically carried out in a hazardous organic solvent such as toluene. While effective, this method raises environmental and safety concerns due to the use of volatile and often toxic solvents.
Q2: What are the main drawbacks of the conventional synthesis method?
The primary disadvantages include:
-
Use of Hazardous Solvents: Solvents like toluene are flammable, toxic, and contribute to volatile organic compound (VOC) emissions.
-
Waste Generation: The use of organic solvents leads to the generation of chemical waste, which requires costly and environmentally challenging disposal.[1]
-
Potential for Side Reactions: Like many chemical syntheses, there is a possibility of side reactions that can reduce the yield and purity of the final product.
Q3: What are the "green" or alternative approaches to this synthesis?
Alternative approaches focus on minimizing environmental impact and improving safety. These include:
-
Solvent-Free Synthesis: Conducting the reaction without a solvent, often with direct heating of the reactants.[1]
-
Use of Green Solvents: Replacing hazardous solvents with more environmentally benign alternatives like cyclopentyl methyl ether (CPME) or water.[2][3]
-
Alternative Catalysts: Employing catalysts that are more efficient, safer, and easier to handle than traditional coupling reagents. Key alternatives include boric acid and enzymes.[1][2]
Q4: What are the advantages of using boric acid as a catalyst?
Boric acid is a mild, inexpensive, and readily available catalyst for amidation.[1][4] Its benefits include:
-
Green Catalyst: It is considered an environmentally friendly catalyst.
-
Solvent-Free Conditions: It is effective in solvent-free reactions, reducing waste.[1]
-
High Atom Economy: The direct reaction between the carboxylic acid (formed in situ from the anhydride) and the amine has a high atom economy, with water as the only byproduct.
Q5: What are the benefits of using an enzyme catalyst like Candida antarctica lipase B (CALB)?
Enzymatic catalysis offers several advantages:
-
High Selectivity: Enzymes are often highly selective, which can reduce the formation of byproducts.
-
Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions (e.g., lower temperatures), which can prevent the degradation of thermally sensitive compounds.
-
Green and Sustainable: Enzymes are biodegradable and represent a sustainable catalytic option.[2]
Troubleshooting Guides
Boric Acid-Catalyzed Synthesis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inadequate mixing of solid reactants. 2. Reaction temperature is too low. 3. Insufficient catalyst loading. 4. Deactivation of the catalyst. | 1. Ensure thorough grinding or trituration of succinic anhydride, benzylamine, and boric acid before heating. 2. Gradually increase the reaction temperature, monitoring for product formation (e.g., by TLC). Be cautious of potential decomposition at very high temperatures. 3. Increase the mole percentage of boric acid incrementally. 4. Ensure reactants are reasonably dry, as excess water can be detrimental to the reaction equilibrium. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Contamination with boric acid. | 1. After the reaction, dissolve the crude product in a suitable solvent and perform an acid-base extraction to remove unreacted amine and any remaining succinic acid. 2. Boric acid is sparingly soluble in many organic solvents. Washing the crude product with cold water can help remove the catalyst. Recrystallization is also an effective purification method. |
| Reaction Stalls or is Sluggish | 1. Poor heat transfer in a solvent-free system. 2. Formation of a solid mass that prevents effective mixing. | 1. Use a sand bath or oil bath for more uniform heating. 2. If the reaction mixture solidifies, consider adding a minimal amount of a high-boiling, green solvent to facilitate stirring, if compatible with your "green" objectives. |
Enzyme-Catalyzed Synthesis (using Candida antarctica lipase B)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Enzyme deactivation (pH, temperature, or solvent). 2. Insufficient enzyme loading. 3. Water content is not optimal (water is a byproduct, but some water is needed for enzyme activity). | 1. Ensure the reaction temperature and pH are within the optimal range for CALB. If using an organic solvent, choose one known to be compatible with the enzyme (e.g., CPME). 2. Increase the amount of immobilized CALB. 3. If the reaction is run in an organic solvent, the addition of molecular sieves can help to remove the water produced and drive the equilibrium towards the product.[2] |
| Difficulty Recovering the Enzyme | 1. The enzyme is not properly immobilized. 2. Mechanical damage to the immobilization support. | 1. Use a commercially available immobilized CALB (e.g., Novozym 435) for easier recovery by simple filtration. 2. Avoid overly vigorous stirring that could break down the support beads. |
| Slow Reaction Rate | 1. Poor substrate solubility in the chosen solvent. 2. Mass transfer limitations. | 1. Choose a solvent in which both succinic anhydride and benzylamine have reasonable solubility. 2. Ensure adequate agitation to keep the immobilized enzyme suspended and in contact with the substrates. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for different synthetic methods. Note that direct comparisons can be challenging as optimal conditions may vary.
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Typical Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |
| None (Conventional) | Toluene | 0 - Reflux | 1 - 5 h | >90 | Simple, well-established. |
| Boric Acid | Solvent-free | 80 - 120 | 1 - 3 h | Good to Excellent | Green, low cost, simple work-up.[1] |
| Candida antarctica lipase B | CPME, Toluene | 40 - 60 | 24 - 48 h | >90 | Mild conditions, high selectivity.[2] |
Table 2: Comparison of Alternative Solvents
| Solvent | Type | Boiling Point (°C) | Key Features |
| Cyclopentyl methyl ether (CPME) | Green Ether | 106 | Low peroxide formation, high boiling point, easily recyclable.[2] |
| Water | Aqueous | 100 | Environmentally benign, non-flammable. Micellar catalysis may be required.[3] |
| None (Solvent-free) | N/A | N/A | Eliminates solvent waste, high atom economy.[1] |
Experimental Protocols
Protocol 1: Conventional Synthesis in Toluene
-
In a round-bottom flask, dissolve succinic anhydride (1 equivalent) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzylamine (1 equivalent) in anhydrous toluene to the cooled solution with stirring.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
The product typically precipitates as a white solid.
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield this compound.[5]
Protocol 2: Boric Acid-Catalyzed Solvent-Free Synthesis
-
In a mortar and pestle, combine succinic anhydride (1 equivalent), benzylamine (1 equivalent), and boric acid (1-5 mol%).
-
Grind the mixture to a fine, homogenous powder.
-
Transfer the powder to a round-bottom flask equipped with a condenser.
-
Heat the reaction mixture in an oil bath at 100-110 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with water to remove boric acid.
-
Purify the product further by recrystallization.
Protocol 3: Enzymatic Synthesis using Immobilized Candida antarctica Lipase B (CALB)
-
To a flask, add succinic anhydride (1 equivalent), benzylamine (1 equivalent), and a suitable green solvent (e.g., cyclopentyl methyl ether).
-
Add immobilized CALB (e.g., Novozym 435, typically 10-20% by weight of the limiting reactant).
-
Add 3 Å molecular sieves to remove the water formed during the reaction.
-
Stir the suspension at 60 °C and monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and recover the immobilized enzyme by filtration. The enzyme can be washed and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization.[2]
Visualizations
Caption: Comparative experimental workflows for the synthesis of this compound.
Caption: Simplified catalytic cycles for boric acid and lipase-mediated amidation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]
"preventing the formation of di-benzylated byproducts"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of di-benzylated byproducts in their experiments.
Troubleshooting Guide
Issue: Formation of Multiple Benzylated Products
Are you observing a mixture of mono-, di-, and poly-benzylated products in your reaction? This is a common issue related to reaction control.
Question: My reaction is producing a mixture of mono- and di-benzylated products. How can I improve the selectivity for the mono-benzylated product?
Answer: Achieving selective mono-benzylation requires careful control over reaction conditions to prevent over-alkylation. Here are several strategies to minimize the formation of di-benzylated byproducts:
-
Control Stoichiometry: The most critical factor is the amount of benzylating agent used. Using a large excess of benzyl bromide or benzyl chloride will inevitably drive the reaction towards poly-benzylation.[1]
-
Recommendation: Start by using a stoichiometric amount (1.0 equivalent) or only a slight excess (e.g., 1.1 equivalents) of the benzylating agent.
-
-
Monitor the Reaction Closely: Reaction time is crucial. Allowing the reaction to proceed for too long, even with stoichiometric amounts of reagents, can lead to the formation of more highly substituted products.[1]
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction as soon as the desired mono-benzylated product is the major component in the reaction mixture.
-
-
Optimize Reaction Temperature: Higher temperatures can increase reaction rates but often decrease selectivity.
-
Recommendation: For selective benzylation, lower temperatures are generally preferred.[1] If you are currently running the reaction at room temperature or reflux, try performing it at 0 °C or even lower.
-
-
Choice of Base and Solvent: The base and solvent system can significantly influence which functional groups react and the degree of benzylation.
-
Recommendation: For substrates with multiple hydroxyl groups of varying reactivity (e.g., sugars), using a bulky base may favor reaction at the less sterically hindered position.[1] The choice of solvent can also affect the reactivity of the nucleophile.
-
-
Use of a Catalyst: In some cases, a catalyst can accelerate the desired reaction, allowing for milder conditions and shorter reaction times, which can improve selectivity.
-
Recommendation: Tetrabutylammonium iodide (TBAI) can be used as a catalyst to accelerate the reaction, which may allow for the use of lower temperatures and reduced reaction times, thus improving yields and selectivity.[1]
-
Issue: Formation of Dibenzyl Ether Byproduct
Are you observing a significant amount of dibenzyl ether in your crude product? This byproduct can complicate purification.
Question: How can I prevent the formation of dibenzyl ether during my benzylation reaction?
Answer: Dibenzyl ether can form through two main pathways: the reaction of the benzylating agent with the benzyl alkoxide intermediate or the self-condensation/decomposition of the benzylating agent, especially in the presence of a base.[1]
To minimize its formation:
-
Use a Minimal Excess of Benzylating Agent: As with preventing di-benzylation, using a large excess of the benzylating agent can increase the rate of dibenzyl ether formation.[1]
-
Use High-Quality Reagents: Ensure your benzyl bromide or benzyl chloride is fresh and has not degraded. If the reagent appears discolored, consider purifying it before use.[1]
-
Control the Rate of Addition: Adding the base or the benzylating agent slowly and portion-wise can help control the reaction exotherm and minimize side reactions.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in benzylation reactions, and how do they form?
A1: The most common byproducts are:
-
Partially benzylated isomers (for poly-functional substrates): These arise from the different reactivities of the functional groups (e.g., primary vs. secondary hydroxyls).[1][2]
-
Over-benzylated products (di-, tri-, etc.): These form when the initially benzylated product reacts further with the benzylating agent. This is promoted by excess benzylating agent, high temperatures, and long reaction times.[1]
-
Dibenzyl ether: This can form from the reaction of the benzylating agent with the benzyl alkoxide intermediate or through the decomposition of the benzylating agent itself.[1][2]
-
Toluene: This can be a byproduct if sodium hydride reacts with benzyl chloride or bromide.[2]
Q2: How can I improve the selectivity of benzylation for a primary hydroxyl group over a secondary one?
A2: Selectively benzylating a primary hydroxyl group in the presence of a secondary one is a common challenge. Here are some approaches:
-
Thermodynamic vs. Kinetic Control: Alkylation with strong bases like NaH often proceeds under thermodynamic control. To favor kinetic control and reaction at the more accessible primary hydroxyl, consider using a less reactive base.[3]
-
Choice of Base: The use of sodium isopropoxide has been shown to provide greater selectivity for the primary hydroxyl group compared to sodium hydride.[3]
-
Protecting Groups: An alternative strategy is to protect all hydroxyl groups, then selectively deprotect the primary one for subsequent reactions.
-
Thallium Alkoxides: Benzylation of thallium alkoxides has been reported to proceed with high selectivity at the 6-position of a glucopyranoside.[3]
Q3: Can the choice of catalyst influence the outcome of a benzylation reaction?
A3: Yes, the catalyst can have a significant impact. For instance, in the Friedel-Crafts benzylation of aromatic compounds, the catalyst is crucial for controlling the reaction. Using a solid acid catalyst like Fe2O3/ZrO2 can lead to high yields of the mono-benzylated product while minimizing di-benzylation, especially when the reaction temperature is optimized.[4] At higher temperatures, even with a good catalyst, further benzylation of the mono-benzylated product can occur.[4]
Data Presentation
Table 1: Effect of Catalyst on Friedel-Crafts Benzylation of Benzene with Benzyl Chloride
| Catalyst | Temperature (°C) | Time (min) | Conversion (%) | Yield of Diphenylmethane (%) |
| Fe2O3/ZrO2 | 80 | 30 | 100 | 98 |
| ZrO2 | 80 | 180 | 90 | 85 |
| Fe2O3 | 80 | 180 | 75 | 70 |
| SO42-/ZrO2 | 80 | 60 | 100 | 95 |
Data synthesized from J. Chem. Pharm. Res., 2014, 6(5):941-947.[4]
Experimental Protocols
Protocol 1: General Procedure for Selective Benzylation of a Primary Hydroxyl Group
This protocol is a general guideline and should be optimized for your specific substrate.
-
Preparation: To a solution of the diol (1.0 eq.) and benzyl chloride or bromide (1.0-1.1 eq.) in anhydrous DMF, add sodium isopropoxide (up to 2.0 eq.) slowly at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed and the desired mono-benzylated product is maximized, quench the reaction by slowly adding a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-benzylated product.
This protocol is based on methodologies described for selective benzylation.[3]
Visualizations
Caption: A troubleshooting workflow for addressing the formation of di-benzylated byproducts.
Caption: Pathways leading to desired products and common byproducts in benzylation reactions.
References
Technical Support Center: Purifying 4-(Benzylamino)-4-oxobutanoic Acid via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-(Benzylamino)-4-oxobutanoic acid using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying this compound on silica gel?
A1: The most common issue is peak tailing, where the chromatographic peak appears asymmetrical with a drawn-out trailing edge.[1][2] This is primarily due to interactions between the carboxylic acid group of the molecule and the acidic silanol groups on the surface of the silica gel stationary phase.[1][2]
Q2: How can I prevent peak tailing during the column chromatography of this compound?
A2: To minimize peak tailing, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-2%), to your mobile phase.[3] This helps to suppress the ionization of the carboxylic acid group on your target compound, reducing its interaction with the silica gel and resulting in a more symmetrical peak shape.
Q3: What type of stationary phase is most suitable for purifying this compound?
A3: Silica gel is the most common and cost-effective stationary phase for the purification of moderately polar organic compounds like this compound.[3] For compounds that are particularly sensitive to acidic conditions, neutral or basic alumina could be considered as an alternative.[4]
Q4: How do I choose an appropriate mobile phase (eluent)?
A4: The ideal mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The optimal ratio should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound on a Thin Layer Chromatography (TLC) plate.[5] This ensures good separation from impurities and a reasonable elution time from the column.
Q5: My compound is not dissolving well in the mobile phase for loading onto the column. What should I do?
A5: If your compound has poor solubility in the chosen eluent, you can use a "dry loading" technique.[5] Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction of the carboxylic acid with silica gel.- Column overload. | - Add 0.1-2% acetic or formic acid to the eluent.[3]- Reduce the amount of sample loaded onto the column. |
| Compound Won't Elute from the Column | - Mobile phase is not polar enough.- Strong interaction with the stationary phase. | - Gradually increase the polarity of the mobile phase (gradient elution).- If using a non-polar/polar solvent mix, increase the proportion of the polar solvent.- Ensure the mobile phase contains an acidic modifier if not already present. |
| Poor Separation of Compound from Impurities | - Inappropriate mobile phase.- Column was not packed properly.- Column was overloaded. | - Optimize the mobile phase using TLC to achieve a greater difference in Rf values between your compound and the impurities.- Repack the column, ensuring a homogenous and crack-free bed.- Decrease the amount of crude material loaded onto the column. |
| Compound Elutes Too Quickly (with the solvent front) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., more hexane in a hexane/ethyl acetate mixture). |
| Cracked or Channeled Column Bed | - Improper packing technique (e.g., silica gel was not allowed to settle properly).- The column ran dry at some point. | - Repack the column carefully. Slurry packing is often recommended to avoid air bubbles.- Always keep the silica bed covered with solvent. |
Experimental Protocol: Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Acetic acid (glacial)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
2. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate solvent mixtures (e.g., 7:3, 1:1, 3:7) to find a system where the desired product has an Rf value of approximately 0.25-0.35.[5]
-
To improve the spot shape and reduce streaking, add a small amount of acetic acid (e.g., 0.5-1%) to the developing solvent.[3]
3. Column Packing:
-
Select an appropriately sized column based on the amount of crude material. A general rule is to use 30-100g of silica gel for every 1g of crude product.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate:Acetic Acid, 70:30:0.5).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[5]
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to maintain a steady flow rate (flash chromatography). A typical flow rate is about 2 inches/minute.[5]
-
Begin collecting fractions immediately. The size of the fractions will depend on the column size and the separation.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
6. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Quantitative Data Summary
The following tables provide typical parameters for the purification of acidic compounds. These values should be used as a starting point and may require optimization for your specific separation.
Table 1: Typical Mobile Phase Compositions and Corresponding Rf Values
| Mobile Phase (Hexane:Ethyl Acetate:Acetic Acid) | Approximate Rf of this compound | Comments |
| 80:20:0.5 | 0.1 - 0.2 | May result in long elution times. |
| 70:30:0.5 | 0.25 - 0.35 | Often a good starting point for optimal separation. |
| 50:50:0.5 | 0.4 - 0.5 | May lead to faster elution but potentially poorer separation from less polar impurities. |
Table 2: Estimated Loading Capacities for Silica Gel Columns
| Column Diameter (cm) | Silica Gel Amount (g) | Typical Sample Load (g) |
| 2 | ~25 | 0.25 - 1.0 |
| 4 | ~100 | 1.0 - 4.0 |
| 6 | ~250 | 2.5 - 10.0 |
| Note: Loading capacity is highly dependent on the difficulty of the separation. For closely eluting impurities, the loading capacity may be significantly lower. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Validation & Comparative
"comparing the biological activity of 4-(Benzylamino)-4-oxobutanoic acid with its derivatives"
A Comparative Analysis of the Biological Activity of 4-(Benzylamino)-4-oxobutanoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of this compound, also known as N-benzylsuccinamic acid, and its derivatives. Due to a lack of direct comparative studies, this analysis synthesizes findings from research on structurally related compounds to infer potential activities and structure-activity relationships.
Overview of Biological Activities
While comprehensive data on this compound is limited, research on analogous structures suggests a range of potential biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties. The core structure, a succinic acid derivative, is a known scaffold for enzyme inhibitors, and the N-benzyl group is a common feature in various biologically active molecules.
Comparative Data on Enzyme Inhibition
Derivatives of succinic acid have shown inhibitory activity against various enzymes. Notably, 2-benzylsuccinic acid, a structural isomer of the core scaffold of N-benzylsuccinamic acid, is a known inhibitor of carboxypeptidase A (CPA) and the cytosolic carboxypeptidase Nna1.[1] This suggests that the succinic acid moiety can interact with the active sites of metalloenzymes.
Below is a summary of the inhibitory activity of 2-benzyl-2-methylsuccinic acid, a derivative of benzylsuccinic acid, against carboxypeptidase A.[2]
| Compound | Enantiomer | Ki (μM) |
| 2-Benzyl-2-methylsuccinic acid | Racemic | 0.28 |
| 2-Benzyl-2-methylsuccinic acid | (R)- | 0.15 |
| 2-Benzyl-2-methylsuccinic acid | (S)- | 17 |
Ki: Inhibition constant. A lower Ki value indicates a more potent inhibitor.
Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for a selected N-benzamide derivative against representative bacterial strains.[4]
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
| N-(4-hydroxybenzoyl) amine derivative (5a) | B. subtilis | 25 | 6.25 |
| N-(4-hydroxybenzoyl) amine derivative (5a) | E. coli | 31 | 3.12 |
MIC: Minimum Inhibitory Concentration. Lower values indicate greater antimicrobial potency.
Cytotoxicity and Anticancer Potential
The 4-oxobutanoic acid scaffold is considered a versatile pharmacophore for developing anticancer agents.[2][3] The mechanism of action for some derivatives is linked to the induction of apoptosis. While specific data for this compound is unavailable, the general class of compounds warrants investigation for cytotoxic effects against cancer cell lines.
Structure-Activity Relationship Insights
Based on the available data for related compounds, the following structure-activity relationships can be inferred:
-
Lipophilicity and Solubility: The benzyl group in this compound provides a degree of lipophilicity. Compared to its benzhydryl (diphenylmethyl) analogue, N-benzylsuccinamic acid has lower lipophilicity and improved aqueous solubility, which can influence its pharmacokinetic properties and suitability for different biological targets.[5]
-
Stereochemistry: As seen with the inhibitor of carboxypeptidase A, the stereochemistry of substituents on the succinic acid backbone can significantly impact biological activity, with one enantiomer often being much more potent than the other.[2]
-
Substituents on the Benzyl Group: Modifications to the benzyl ring, such as the addition of halogens, have been shown to increase the antibacterial activity of related N-benzyl compounds.[3]
Potential Signaling Pathways and Mechanisms of Action
Enzyme Inhibition
One of the primary potential mechanisms of action for this compound and its derivatives is enzyme inhibition. The succinic acid moiety can act as a mimic of dicarboxylic acid substrates or interact with metal ions in the active sites of metalloenzymes.
Caption: Competitive inhibition of an enzyme by a this compound derivative.
Anaerobic Toluene Degradation Pathway
Interestingly, (R)-benzylsuccinic acid is a key intermediate in the anaerobic degradation of toluene by certain bacteria. This metabolic pathway involves the addition of toluene to fumarate, followed by β-oxidation.[6] This suggests that derivatives of benzylsuccinic acid could potentially interfere with this microbial metabolic pathway.
Caption: Simplified pathway of anaerobic toluene degradation involving benzylsuccinate.
Experimental Protocols
Synthesis of this compound
Materials:
-
Benzylamine
-
Succinic anhydride
-
Anhydrous toluene
Procedure:
-
Dissolve succinic anhydride in anhydrous toluene at 0°C.
-
Slowly add a solution of benzylamine in anhydrous toluene to the succinic anhydride solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Filter the resulting solid, wash with cold toluene, and dry to obtain the crude product.
General Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)
Materials:
-
Test compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Include positive (bacteria in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
While direct comparative data for this compound and its derivatives is sparse, the analysis of structurally related compounds provides a foundation for guiding future research. The succinic acid scaffold is a promising starting point for the development of enzyme inhibitors, and the N-benzyl moiety offers opportunities for synthetic modification to modulate biological activity, including antimicrobial and potentially anticancer effects. Further investigation is warranted to synthesize a focused library of derivatives and perform systematic biological evaluations to establish clear structure-activity relationships.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of N-benzylsalicylthioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. N-Benzhydryl-succinamic acid | 6622-07-7 | Benchchem [benchchem.com]
- 6. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 4-(Benzylamino)-4-oxobutanoic Acid as a Synthetic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 4-(benzylamino)-4-oxobutanoic acid as a versatile synthetic intermediate. Through a comparative analysis of synthetic methodologies, supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Executive Summary
This compound, a derivative of succinic acid, serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. This guide evaluates the traditional synthesis of this intermediate and compares it with modern, more sustainable alternatives such as microwave-assisted and solvent-free methods. The data presented demonstrates that while the conventional approach offers high yields, alternative methods provide significant advantages in terms of reaction time and environmental impact.
Comparison of Synthetic Methodologies
The synthesis of this compound and its analogs can be achieved through several methods. The following table summarizes the key performance indicators for the conventional method and two prominent green chemistry alternatives.
| Method | Reagents | Solvent | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Conventional Synthesis | Succinic anhydride, Benzylamine | Toluene | 1 hour | 94%[1] | High yield, well-established | Use of volatile organic solvent |
| Microwave-Assisted Synthesis (MAS) | Succinic anhydride, Aniline* | None | 4 minutes | 40-60%[2] | Drastically reduced reaction time, solvent-free | Moderate yield, requires specialized equipment |
| Solvent-Free Thermal Synthesis | Carboxylic acid, Urea, Boric acid** | None | 20-25 minutes | 78-80%[3] | Environmentally friendly, good yield | High temperatures required |
*Data for the synthesis of N-phenylsuccinimide, a structurally related compound.[2] **General method for amide synthesis from carboxylic acids.[3]
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol details the established method for synthesizing this compound from succinic anhydride and benzylamine in a toluene solvent system.
Materials:
-
Succinic anhydride
-
Benzylamine
-
Anhydrous toluene
-
Ice-water bath
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a flask, dissolve succinic anhydride (1.87 mmol) in 14 mL of anhydrous toluene.
-
In a separate container, prepare a solution of benzylamine (1.87 mmol) in 6 mL of anhydrous toluene.
-
Cool the succinic anhydride solution to 0°C using an ice-water bath.
-
Slowly add the benzylamine solution to the cooled succinic anhydride solution while stirring.
-
Continue stirring the reaction mixture at 0°C for 1 hour.
-
A solid precipitate will form. Collect the solid by filtration.
-
Wash the collected solid with cold toluene and dry under vacuum.
-
The resulting crude product (yield: 94%) can be used in subsequent steps without further purification.[1]
Characterization Data:
-
Melting Point: 127-130°C[1]
-
IR (KBr, cm⁻¹): 3299 (N-H), 2918 (C-H), 1693 (C=O, acid), 1640 (C=O, amide), 1546, 1231, 734, 660.[1]
-
¹H NMR (DMSO-d₆, δ): 8.37 (t, J=6.0 Hz, 1H, NH), 7.42-7.18 (m, 5H, aromatic), 4.26 (d, J=6.0 Hz, 2H, C₆H₅CH₂), 2.44-2.38 (m, 4H, CH₂CH₂).[1]
Protocol 2: Microwave-Assisted Synthesis of N-Phenylsuccinimide (Alternative Methodology)
This protocol describes a rapid, solvent-free method for the synthesis of a structurally similar compound, N-phenylsuccinimide, using microwave irradiation. This method highlights a greener alternative to conventional synthesis.
Materials:
-
Succinic anhydride
-
Aniline
-
Domestic microwave oven
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe vessel, mix aniline and succinic anhydride.
-
Heat the mixture in a domestic microwave oven for 4 minutes.
-
The reaction will proceed to form an amidoacid intermediate, which then cyclizes to the imide.
-
The resulting product can be purified by recrystallization.[2]
Protocol 3: Solvent-Free Synthesis of Amides (Alternative Methodology)
This protocol outlines a general and environmentally friendly procedure for amide synthesis from carboxylic acids and urea, which can be adapted for the synthesis of this compound.
Materials:
-
Carboxylic acid (e.g., succinic acid)
-
Urea
-
Boric acid (catalyst)
-
Heating apparatus
Procedure:
-
Triturate a mixture of the carboxylic acid, urea, and boric acid for 2-5 minutes.
-
Heat the mixture directly without any solvent at 160-180°C for 20-25 minutes.
-
The reaction mixture will melt and then solidify as the product is formed.
-
After cooling, the crude product can be purified by washing with aqueous ammonia to remove any unreacted acid.[3]
Application as a Synthetic Intermediate: Synthesis of Pyridazinones
This compound and its N-aryl analogs are valuable intermediates in the synthesis of pyridazinone derivatives, a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[4][5]
The general workflow for the synthesis of pyridazinones from N-arylsuccinamic acids is depicted below.
Caption: Workflow for Pyridazinone Synthesis.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through different methodologies, each with its own set of advantages and disadvantages. The following diagram illustrates the logical relationship between the starting materials and the product for the conventional and alternative green chemistry approaches.
Caption: Comparison of Synthetic Routes.
Conclusion
The validation of this compound as a synthetic intermediate is well-supported by its efficient synthesis and its utility in the preparation of biologically relevant molecules. While the conventional synthesis in toluene provides excellent yields, the emergence of green chemistry alternatives like microwave-assisted and solvent-free methods offers significant improvements in terms of reaction time and environmental sustainability. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available equipment, and environmental considerations. This guide provides the necessary data and protocols to assist researchers in making an informed decision that aligns with their scientific and sustainability goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Synthesis of N-Phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101875626A - Method for synthesizing N-phenylmaleimide by immobilized supported acid catalyst - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Carboxypeptidase Inhibitors: Benchmarking N-benzylsuccinamic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-benzylsuccinamic acid's structural analog, 2-benzylsuccinic acid, and other prominent carboxypeptidase inhibitors. Due to the limited availability of direct inhibitory data for N-benzylsuccinamic acid in the reviewed literature, this guide utilizes data for the closely related and well-characterized inhibitor, 2-benzylsuccinic acid, as a primary point of comparison. This document aims to offer a clear, data-driven overview of the performance of various inhibitors, supported by detailed experimental protocols and visual representations of relevant biological pathways.
Data Presentation: Quantitative Comparison of Carboxypeptidase Inhibitors
The inhibitory potential of various compounds against different carboxypeptidases is summarized in the table below. The data is presented in terms of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), providing a quantitative basis for comparison.
| Inhibitor | Target Carboxypeptidase | IC50 | Ki |
| 2-Benzylsuccinic acid | Carboxypeptidase A (CPA) | - | 0.45 µM |
| Potato Carboxypeptidase Inhibitor (PCI) | Carboxypeptidase A (CPA) | - | 5 nM |
| MGTA | Carboxypeptidase A (CPA) | 90 nM | - |
| (S)-3-Phenyl-2-(phosphonomethyl)propanoic acid | Carboxypeptidase A (CPA) | - | 0.23 µM |
| L-Tyrosine-O-phosphate | Carboxypeptidase A (CPA) | - | 1.9 µM |
| GEMSA | Carboxypeptidase E (CPE) | 2 nM | - |
| 2-Guanidinoethylmercaptosuccinic acid (GEMSA) | Carboxypeptidase N (CPN) | 4 nM | - |
Note: Data for N-benzylsuccinamic acid was not available in the reviewed literature. 2-Benzylsuccinic acid is presented as a close structural analog.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment and comparison of carboxypeptidase inhibitors. Below is a detailed methodology for a typical in vitro carboxypeptidase A inhibition assay.
Carboxypeptidase A (CPA) Inhibition Assay
Objective: To determine the inhibitory activity of a compound against bovine pancreatic Carboxypeptidase A.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Substrate: Hippuryl-L-phenylalanine
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 500 mM NaCl
-
Inhibitor compound (e.g., 2-Benzylsuccinic acid) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 254 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and store at 4°C.
-
Prepare a stock solution of the substrate, Hippuryl-L-phenylalanine, in the assay buffer.
-
Prepare a stock solution of Carboxypeptidase A in cold deionized water. The final concentration in the assay should be optimized for linear reaction kinetics.
-
Prepare serial dilutions of the inhibitor compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (or solvent for control wells)
-
Carboxypeptidase A solution
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in the microplate reader, pre-set to 37°C.
-
Measure the increase in absorbance at 254 nm every 30 seconds for 10-15 minutes. The hydrolysis of Hippuryl-L-phenylalanine releases hippuric acid, which absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition (e.g., Lineweaver-Burk or Dixon plots).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate a generalized signaling pathway involving Carboxypeptidase A and a typical experimental workflow for inhibitor analysis.
Caption: Carboxypeptidase A in Peptide Activation and Inhibition.
Caption: Workflow for Carboxypeptidase Inhibitor Analysis.
A Comparative Guide to the Biological Activity of 4-Oxobutanoic Acid and Benzylamino Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives related to 4-(Benzylamino)-4-oxobutanoic acid. While direct cross-reactivity studies on this specific parent compound are not extensively available in the public domain, this document synthesizes findings on structurally similar molecules, including 4-oxobutanoic acid analogs and various benzylamino-containing compounds. The presented data on their biological targets and potency can inform researchers about potential structure-activity relationships and selectivity profiles, which are critical considerations for assessing potential cross-reactivity in drug development.
Comparative Biological Activity Data
The following tables summarize the in vitro activities of different series of compounds that share structural motifs with this compound. This data can be used to infer potential on-target and off-target effects, a key aspect of cross-reactivity.
Table 1: Anticancer Activity of 4-Oxobutanoic Acid Analogs
The cytotoxic effects of various 4-oxobutanoic acid derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below.[1]
| Compound Series | Compound ID | Cancer Cell Line | IC50 (µM) |
| Tetrazole-Isoxazoline Hybrids | 4h | A549 (Lung Carcinoma) | 1.51 |
| 4i | A549 (Lung Carcinoma) | 1.49 | |
| 4h | MDA-MB-231 (Breast Adenocarcinoma) | 2.83 | |
| Oleoyl Hybrids of Natural Antioxidants | 1 | HTB-26 (Breast Cancer) | < 50 |
| 2 | HTB-26 (Breast Cancer) | < 50 | |
| 1 | PC-3 (Prostate Cancer) | < 50 | |
| 2 | PC-3 (Prostate Cancer) | < 50 |
Table 2: Kinase Inhibition Profile of Anilinopyrimidine and Related Derivatives
Anilinopyrimidine structures are related to benzylamino compounds and are common scaffolds for kinase inhibitors. The selectivity of these compounds against a panel of kinases is crucial for their therapeutic efficacy and safety. The IC50 values for several well-characterized BCR-ABL tyrosine kinase inhibitors are presented as a reference for understanding kinase selectivity profiling.[2]
| Kinase Target | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| ABL1 | < 1 | 1.2 | 0.37 |
| ABL1 (T315I) | > 1000 | > 1000 | 2.0 |
| SRC | < 1 | 1.2 | 5.4 |
| LYN | < 1 | < 10 | - |
| LCK | < 1 | - | - |
| YES1 | < 1 | - | - |
| KIT | 5 | > 1000 | 13 |
| PDGFRA | 16 | 94 | 1 |
| PDGFRB | 1 | 39 | - |
| VEGFR2 | 8 | - | 1.5 |
| FGFR1 | 29 | - | 2 |
| EGFR | > 1000 | > 1000 | - |
Data compiled from publicly available sources. Conditions for each assay may vary.[2]
Table 3: Receptor Binding Affinity of Peptoid CCK Receptor Antagonists
This table presents the binding affinities (IC50 values) of several peptoid cholecystokinin (CCK) receptor ligands. These compounds, while structurally distinct from this compound, provide an example of selectivity profiling against different receptor subtypes (CCKA and CCKB).
| Compound | CCKA IC50 (nM) | CCKB IC50 (nM) | Selectivity |
| PD 135666 | 26 | 0.1 | CCKB selective |
| PD 140548 | 2.8 | 260 | CCKA selective |
| PD 142898 | 3.8 | 4.2 | Mixed affinity |
| PD 142896 | 7.9 | 1160 | CCKA selective |
| PD 141479 | 1100 | 36 | CCKB selective |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key assays relevant to the evaluation of the biological activity of the classes of compounds discussed.
MTT Assay for Cell Viability
This colorimetric assay is a standard method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of cell health.[1][3]
Materials:
-
Cells to be tested
-
96-well plates
-
Test compounds (e.g., 4-oxobutanoic acid analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).[1]
-
Incubation: Incubate the plates for 24 to 72 hours.[1]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[1][4]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix to ensure complete solubilization.[4]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The quantity of formazan is directly proportional to the number of viable cells.[3][4]
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This is a common method for determining the in vitro potency and selectivity of kinase inhibitors.[2]
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
Test compounds (kinase inhibitors)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[2]
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
ADP to ATP Conversion and Signal Detection: Add Kinase Detection Reagent, which converts the ADP generated into ATP. This new ATP is used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[2]
-
Luminescence Measurement: Measure the luminescent signal using a microplate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
STAT6 Inhibition Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of STAT6, a key protein in immune responses, and can be used to screen for inhibitors.[5][6]
Materials:
-
Suitable cell line (e.g., 293-EBNA)[5]
-
Luciferase reporter construct containing a STAT6-responsive promoter
-
Expression vector for human STAT6
-
Transfection reagent
-
IL-4 (to induce STAT6 activation)[5]
-
Test compounds
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the STAT6-responsive luciferase reporter construct and the STAT6 expression vector.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds.
-
Stimulation: Stimulate the cells with IL-4 (e.g., 10 ng/ml) to activate the STAT6 signaling pathway. Include an unstimulated control.[5]
-
Cell Lysis: After a defined incubation period (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.[6]
-
Luciferase Measurement: Measure the luciferase activity in the cell lysates using a luminometer. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the STAT6 pathway.
Visualizations
The following diagrams illustrate key workflows relevant to the assessment of compound activity and selectivity.
Caption: A general workflow for inhibitor screening and selectivity profiling.
Caption: A simplified workflow for the MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of 4-(Benzylamino)-4-oxobutanoic Acid and Glibenclamide in Antidiabetic Properties
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, the sulfonylurea drug glibenclamide has long been a cornerstone of treatment. However, the quest for novel antidiabetic agents with improved efficacy and safety profiles is perpetual. This guide provides a comparative overview of the established drug, glibenclamide, and a novel compound, 4-(Benzylamino)-4-oxobutanoic acid. Due to the limited availability of direct comparative studies on this compound, this guide will utilize data from a closely related analogue, 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid , to draw parallels and distinctions with glibenclamide.[1] This analysis is based on available preclinical data and aims to offer a foundational resource for further research and development.
Quantitative Data Summary
The following tables summarize the key in vivo antidiabetic effects observed in a comparative study between 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid and glibenclamide in a streptozotocin (STZ) and nicotinamide-induced diabetic rat model.[1]
Table 1: Effect on Fasting Blood Glucose and Serum Insulin Levels [1]
| Treatment Group | Fasting Blood Glucose (mg/dL) - Week 4 | Serum Insulin (pmol/L) - Week 4 |
| Normal Control | Not specified | Not specified |
| Diabetic Control | Significantly increased vs. Normal | 8.86 ± 0.58 |
| 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid | Significantly decreased vs. Diabetic Control | Significantly increased vs. Diabetic Control |
| Glibenclamide | Significantly decreased vs. Diabetic Control | Significantly increased vs. Diabetic Control |
Table 2: Effect on Glycosylated Hemoglobin (HbA1c) and Serum Lipid Profile [1]
| Treatment Group | HbA1c (%) | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | HDL-Cholesterol (mg/dL) |
| Normal Control | Not specified | Not specified | Not specified | Not specified |
| Diabetic Control | Significantly increased vs. Normal | Significantly increased vs. Normal | Significantly increased vs. Normal | Significantly decreased vs. Normal |
| 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid | Significantly lowered vs. Diabetic Control | Significantly improved | Significantly improved | Significantly increased |
| Glibenclamide | Significantly lowered vs. Diabetic Control | Significantly improved | Significantly improved | Significantly increased |
Table 3: Effect on Lipid Peroxidation [1]
| Treatment Group | Malondialdehyde (MDA) Levels |
| Normal Control | Not specified |
| Diabetic Control | Significantly increased vs. Normal |
| 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid | Significantly decreased vs. Diabetic Control |
| Glibenclamide | Significantly decreased vs. Diabetic Control |
Experimental Protocols
In Vivo Antidiabetic Assay in STZ-Nicotinamide Induced Diabetic Rats[1]
-
Animal Model: Wistar rats were used for the study.
-
Induction of Diabetes: Type 2 diabetes was induced by a single intraperitoneal (i.p.) injection of nicotinamide (120 mg/kg), followed 15 minutes later by an i.p. injection of streptozotocin (STZ) (60 mg/kg) dissolved in citrate buffer (pH 4.5).
-
Treatment Groups:
-
Normal Control
-
Diabetic Control
-
4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid treated group
-
Glibenclamide treated group
-
-
Drug Administration: The test compound and glibenclamide were administered orally for a specified period.
-
Parameters Measured:
-
Fasting Blood Glucose (FBG): Measured at the beginning and end of the treatment period.
-
Serum Insulin: Estimated at the end of the study using an ELISA kit.
-
Glycosylated Hemoglobin (HbA1c): Measured to assess long-term glycemic control.
-
Serum Lipid Profile: Total cholesterol, triglycerides, and HDL-cholesterol were analyzed.
-
Lipid Peroxidation: Malondialdehyde (MDA) levels were estimated as an indicator of oxidative stress.
-
-
Statistical Analysis: Data were analyzed using appropriate statistical methods to determine significance.
Signaling Pathways and Experimental Workflow
Glibenclamide's Mechanism of Action
Glibenclamide, a second-generation sulfonylurea, primarily acts by stimulating insulin secretion from pancreatic β-cells.[2] It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[3] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) into the cell. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules.[3]
Caption: Glibenclamide's insulin secretagogue mechanism.
Proposed Antidiabetic Mechanism of this compound Derivatives
Based on the observed increase in serum insulin levels, it is plausible that 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, and by extension this compound, also acts as an insulin secretagogue.[1] The significant improvement in the lipid profile and reduction in lipid peroxidation suggest additional beneficial effects on metabolic parameters and oxidative stress, which are crucial in managing diabetic complications.[1]
Caption: Proposed multi-faceted antidiabetic effects.
Experimental Workflow for In Vivo Antidiabetic Screening
The following diagram illustrates a typical workflow for evaluating the antidiabetic potential of a novel compound in an animal model.
Caption: In vivo antidiabetic experimental workflow.
Conclusion
While glibenclamide remains a potent and widely used antidiabetic drug, the preclinical data on 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid suggests that this class of compounds holds promise.[1] The analogue demonstrated comparable efficacy to glibenclamide in improving glycemic control and serum insulin levels.[1] Furthermore, its beneficial effects on the lipid profile and oxidative stress markers indicate a potential for a broader therapeutic impact on diabetes-related complications.[1]
This comparison underscores the potential of this compound and its derivatives as candidates for further investigation in the development of new antidiabetic therapies. Direct comparative studies are warranted to fully elucidate the efficacy, safety, and mechanism of action of this compound itself.
References
Evaluating the Efficacy of 4-(Benzylamino)-4-oxobutanoic Acid Derivatives Against Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the efficacy of novel 4-(benzylamino)-4-oxobutanoic acid derivatives as potential anticancer agents, using the well-established chemotherapeutic drug cisplatin as a benchmark. The content herein outlines standard experimental protocols, data presentation formats, and key signaling pathways relevant to the comparison of these compounds.
Introduction
Cisplatin, a platinum-based coordination complex, has been a cornerstone of cancer therapy for decades, particularly for solid tumors.[1][2][3] Its primary mechanism of action involves binding to nuclear DNA, forming adducts that trigger DNA damage responses, cell cycle arrest, and ultimately, apoptosis.[2][4][5] However, its clinical utility is often limited by significant side effects and the development of drug resistance.[5][6][7]
The exploration of novel therapeutic agents with improved efficacy and reduced toxicity is paramount. This compound and its derivatives represent a class of compounds with potential as anticancer agents. This guide details the necessary experimental comparisons to objectively assess their performance against cisplatin.
Data Presentation: A Comparative Analysis
Quantitative data from in vitro and in vivo studies are crucial for a direct comparison of the cytotoxic and therapeutic potential of novel compounds against a standard drug like cisplatin. The following tables provide a template for summarizing such data.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. IC50 values should be determined across a panel of relevant cancer cell lines.
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Derivative X IC50 (µM) | Derivative Y IC50 (µM) |
| A549 | Lung Carcinoma | [Insert experimentally determined value] | [Insert experimentally determined value] | [Insert experimentally determined value] |
| MCF-7 | Breast Adenocarcinoma | [Insert experimentally determined value] | [Insert experimentally determined value] | [Insert experimentally determined value] |
| SKOV-3 | Ovarian Carcinoma | [Insert experimentally determined value] | [Insert experimentally determined value] | [Insert experimentally determined value] |
| PC3 | Prostate Carcinoma | [Insert experimentally determined value] | [Insert experimentally determined value] | [Insert experimentally determined value] |
Table 2: In Vivo Tumor Growth Inhibition
Animal models are essential for evaluating the in vivo efficacy of drug candidates. Tumor growth inhibition (TGI) is a standard metric.
| Animal Model | Cancer Type | Treatment Group | Dosage | TGI (%) |
| Nude Mice (Xenograft) | Lung Carcinoma (A549) | Vehicle Control | - | 0 |
| Cisplatin | e.g., 5 mg/kg | [Insert value] | ||
| Derivative X | e.g., 10 mg/kg | [Insert value] | ||
| Derivative Y | e.g., 10 mg/kg | [Insert value] |
Experimental Protocols
Detailed and standardized methodologies are critical for reproducible and comparable results.
Synthesis of this compound
The synthesis of the parent compound can be achieved through the reaction of succinic anhydride with benzylamine.
-
Procedure: A solution of benzylamine in anhydrous toluene is added to a solution of succinic anhydride in anhydrous toluene at 0°C. The mixture is stirred at this temperature for one hour. The resulting solid is filtered, washed with cold toluene, and dried to yield this compound.[8]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of cisplatin and the this compound derivatives for a specified duration (e.g., 48 or 72 hours).[9]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[1]
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[1]
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting a dose-response curve.[1]
Apoptosis Assay: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the respective compounds at their IC50 concentrations for a defined period.
-
Staining: Harvested cells are washed and resuspended in Annexin V binding buffer, followed by staining with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of novel anticancer compounds.
Caption: Experimental workflow for anticancer drug evaluation.
Cisplatin's Mechanism of Action and Potential Resistance
This diagram outlines the primary mechanism of action of cisplatin and key pathways leading to drug resistance.
Caption: Cisplatin's mechanism and resistance pathways.
Hypothetical Signaling Pathway for Novel Derivatives
This diagram proposes a potential signaling pathway through which this compound derivatives might exert their anticancer effects, focusing on the induction of apoptosis via mitochondrial pathways.
Caption: Hypothetical apoptotic pathway for novel derivatives.
Conclusion
A systematic and comparative evaluation is essential to determine the potential of this compound derivatives as viable alternatives to cisplatin. By employing standardized experimental protocols and maintaining rigorous data analysis, researchers can objectively assess their efficacy, selectivity, and potential for reduced side effects. The frameworks provided in this guide are intended to facilitate this critical phase of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-(Benzylamino)-4-oxobutanoic Acid Preparation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic efficiency of two primary methods for the preparation of 4-(Benzylamino)-4-oxobutanoic acid, also known as N-benzylsuccinamic acid. The objective analysis of reaction parameters, yields, and procedural complexities is intended to assist researchers in selecting the most suitable method for their specific laboratory and developmental needs. All experimental data cited is supported by detailed methodologies.
Data Presentation: A Head-to-Head Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiency.
| Metric | Route 1: Succinic Anhydride Ring-Opening | Route 2: Direct Amide Coupling (Representative) |
| Starting Materials | Succinic anhydride, Benzylamine | Succinic acid, Benzylamine |
| Key Reagents | Toluene (solvent) | EDC, HOBt, Triethylamine, THF (solvent) |
| Reaction Time | 1 hour[1] | 12-24 hours (typical) |
| Reaction Temperature | 0 °C[1] | Room Temperature |
| Reported Yield | 94%[1] | 70-95% (typical for similar couplings)[2] |
| Purity of Crude | High (used without further purification)[1] | Variable, requires purification |
| Work-up | Simple filtration[1] | Aqueous work-up and extraction |
| Byproducts | None | Water-soluble urea byproduct, salts |
Experimental Protocols
Route 1: Synthesis via Succinic Anhydride Ring-Opening
This method relies on the nucleophilic attack of benzylamine on succinic anhydride, leading to a ring-opening reaction to form the desired product.
Materials:
-
Succinic anhydride
-
Benzylamine
-
Anhydrous Toluene
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
A solution of succinic anhydride (1.87 mmol) in anhydrous toluene (14 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
The flask is cooled to 0 °C using an ice bath.
-
A solution of benzylamine (1.87 mmol) in anhydrous toluene (6 mL) is added dropwise to the stirred succinic anhydride solution at 0 °C.[1]
-
The reaction mixture is stirred at 0 °C for 1 hour.[1]
-
The resulting solid precipitate is collected by filtration.
-
The collected solid is washed with cold toluene and dried under vacuum to yield this compound. The crude product is reported to be of high purity (94% yield) and can be used without further purification.[1]
Characterization Data:
-
Melting Point: 127-130 °C[1]
-
IR (KBr, cm⁻¹): 3299, 2918, 1693, 1640, 1546, 1231, 734, 660[1]
-
¹H NMR (DMSO-d₆, δ): 8.37 (t, 1H), 7.42-7.18 (m, 5H), 4.26 (d, 2H), 2.44-2.38 (m, 4H)[1]
Route 2: Synthesis via Direct Amide Coupling (Representative Protocol)
This method involves the direct formation of an amide bond between succinic acid and benzylamine, facilitated by the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
Succinic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Succinic acid (1.0 equiv) is dissolved in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
EDC (1.2 equiv) and HOBt (1.2 equiv) are added to the solution, and the mixture is stirred at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Benzylamine (1.1 equiv) and triethylamine (2.0 equiv) are then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via succinic anhydride ring-opening.
Caption: Workflow for the synthesis of this compound via direct amide coupling.
References
The Efficacy of 4-(Benzylamino)-4-oxobutanoic Acid Compounds: A Comparative Guide on In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-(Benzylamino)-4-oxobutanoic Acid Derivatives
This compound, also known as N-benzylsuccinamic acid, and its derivatives are structurally related to succinic acid, a key intermediate in cellular metabolism. The introduction of a benzylamino group opens up possibilities for diverse biological activities. Preliminary research has pointed towards the potential of these compounds as hypoglycemic agents.[1]
In Vivo Efficacy: Hypoglycemic Activity
Studies on α-benzylsuccinic acid derivatives, which share a core structure with this compound, have demonstrated promising hypoglycemic activity in animal models.[1]
Quantitative Data Summary
The following table summarizes the in vivo hypoglycemic effects of selected α-benzylsuccinic acid derivatives in mice, as reported in preliminary pharmacological tests.[1] The data is presented as the percentage reduction in blood glucose levels compared to a control group.
| Compound ID | Structure | Dose (mg/kg) | Blood Glucose Reduction (%) | Reference Compound | Blood Glucose Reduction (%) |
| 6c | R = 4-Cl | 100 | Good Activity | Nateglinide | - |
| 6e | R = 4-CH₃ | 100 | Potent Activity | Nateglinide | Similar Potency |
| 6g | R = 4-OCH₃ | 100 | Good Activity | Nateglinide | - |
Note: The original study described the activity qualitatively ("good" or "potent") and stated that compound 6e showed the same hypoglycemic potency as nateglinide. Specific percentage reductions were not provided.[1]
Experimental Protocol: In Vivo Hypoglycemic Activity Assessment
The in vivo hypoglycemic activity of the α-benzylsuccinic acid derivatives was evaluated in a mouse model.[1]
Animal Model:
-
Species: Mice (specific strain not detailed in the abstract).
-
Induction of Hyperglycemia: Not specified in the abstract, but typically involves administration of a glucose load or use of a diabetic animal model.
Drug Administration:
-
Route: Oral administration.
-
Dose: 100 mg/kg body weight.
-
Vehicle: Not specified.
Blood Glucose Measurement:
-
Method: Glucose oxidase kit.
-
Time Points: Not specified.
Statistical Analysis:
-
The significance of the observed hypoglycemic effects would typically be determined by comparing the blood glucose levels of the treated groups to a vehicle-treated control group using statistical tests such as ANOVA followed by Dunnett's or Tukey's post-hoc test.
In Vitro Efficacy: A Necessary Complement
To understand the mechanism of action and to enable lead optimization, in vitro studies are crucial. For hypoglycemic agents, these studies often involve enzymatic assays or cell-based assays to determine the compound's direct effect on specific molecular targets. As of this review, specific in vitro efficacy data for the hypoglycemic activity of this compound derivatives has not been published.
Hypothetical In Vitro Targets and Assays
Based on the activity of other classes of oral hypoglycemic agents, potential in vitro targets for this compound derivatives could include:
-
Potassium (KATP) Channels: Glinides, like nateglinide, act by closing KATP channels in pancreatic β-cells, leading to insulin secretion. An in vitro patch-clamp assay on isolated pancreatic islets or insulinoma cell lines (e.g., MIN6) could determine if these compounds modulate KATP channel activity.
-
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors increase the levels of incretin hormones, which stimulate insulin secretion. A fluorometric or colorimetric enzymatic assay using recombinant human DPP-4 could assess the inhibitory potential of these compounds.
-
Alpha-Glucosidase: Inhibition of this enzyme in the intestine delays carbohydrate absorption, thereby reducing postprandial hyperglycemia. An in vitro assay using yeast or mammalian α-glucosidase with a chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) would quantify the inhibitory activity.
Data Presentation for In Vitro Studies (Hypothetical)
Should such studies be conducted, the data would typically be presented as follows:
| Compound ID | Target Enzyme/Receptor | Assay Type | IC₅₀ / EC₅₀ (µM) |
| 6e | KATP Channel | Patch-clamp on MIN6 cells | - |
| 6e | DPP-4 | Fluorometric enzymatic assay | - |
| 6e | α-Glucosidase | Colorimetric enzymatic assay | - |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.
Bridging In Vitro and In Vivo: The Path Forward
A direct comparison of in vitro potency (e.g., IC₅₀) and in vivo efficacy (e.g., percentage blood glucose reduction) is essential for establishing a structure-activity relationship (SAR) and for predicting the clinical potential of a new chemical entity. The discrepancy between potent in vitro activity and poor in vivo efficacy can often be attributed to pharmacokinetic factors such as absorption, distribution, metabolism, and excretion (ADME).
Visualizing the Workflow and Potential Mechanisms
To facilitate a clearer understanding of the drug development process and potential mechanisms of action, the following diagrams are provided.
Caption: A typical workflow for the evaluation of new chemical entities, from synthesis to in vitro and in vivo testing, leading to structure-activity relationship analysis and lead optimization.
References
A Comparative Guide to N-Acylamino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
N-acylamino acids (NAAs) represent a burgeoning class of endogenous lipid signaling molecules with significant therapeutic potential across a spectrum of diseases. Structurally composed of a fatty acid linked to an amino acid via an amide bond, these molecules exhibit diverse biological activities, positioning them as attractive candidates for novel drug development. This guide provides a comparative analysis of various N-acylamino acids, summarizing their performance, outlining key experimental protocols for their evaluation, and visualizing their intricate signaling pathways.
I. Comparative Efficacy and Potency of N-Acylamino Acids
The therapeutic efficacy of N-acylamino acids is intrinsically linked to their specific chemical structure, including the nature of both the acyl chain and the amino acid moiety. This section presents a compilation of quantitative data to facilitate a comparative assessment of their potency in different therapeutic areas.
A. Neurodegenerative Diseases
N-acylamino acids are emerging as promising neuroprotective agents, with studies highlighting their potential in conditions like Alzheimer's disease.[1] Their mechanisms of action often involve the modulation of neuroinflammation and neuronal activity.[1] One novel approach involves an N-acylamino acid treatment that directs microglia against amyloid plaques, demonstrating neuroprotective properties and restoration of normal neuronal activity in preclinical models.[1]
Table 1: Comparative Neuroprotective Activity of N-Acylamino Acids and Related Compounds
| Compound/Drug | Target/Assay | Model | Potency (IC₅₀/EC₅₀/Kᵢ) | Key Findings |
| N-Arachidonoyl Glycine (NAGly) | GPR18 | HEK-hGPR18 cells | EC₅₀: 44.5 nM (pERK activation) | Full agonist at GPR18, inducing downstream signaling. |
| N-Arachidonoyl Glycine (NAGly) | GPR18 | hGPR18-transfected CHO cells | IC₅₀: 20 nM (cAMP inhibition) | Potent inhibition of adenylyl cyclase.[2] |
| N-Acyl Dopamine (NA-DA) | CB1 Receptor | Binding Assay | Kᵢ: 250–500 nM | Modest affinity for the CB1 receptor.[3] |
| N-Acyl Dopamine (NA-DA) | T-type Ca²⁺ Channels | Recombinant human channels | EC₅₀: 300 nM - 1 µM | Potent endogenous inhibitor of T-type calcium channels.[3] |
| Novel N-acylamino acid | Amyloid plaque reduction | APP/PS1 mice and GMC101 worms | Not specified | Significantly reduces amyloid pathology and restores neuronal activity.[1] |
B. Cancer
The antiproliferative effects of N-acylamino acids and their derivatives have been demonstrated in various cancer cell lines. Their mechanism of action can vary depending on the specific compound and cancer type.
Table 2: Comparative Anticancer Activity of N-Acylamino Acid Derivatives
| Compound | Cancer Cell Line | Assay | IC₅₀ Value | Reference |
| N-Palmitoyl Dopamine | HTB-126 (Breast Cancer) | Proliferation Assay | ~10 µM | Specific and highly efficacious inhibition of proliferation. |
| N-Palmitoyl Tyrosine | HTB-126 (Breast Cancer) | Proliferation Assay | ~10 µM | Demonstrated complete specificity of action. |
| Oleoyl Hybrid Compound 1 | HCT116 (Colorectal Cancer) | Crystal Violet Assay | 22.4 µM | Cytotoxic effects comparable to 5-FU. |
| Oleoyl Hybrid Compound 2 | HCT116 (Colorectal Cancer) | Crystal Violet Assay | 0.34 µM | Potent cytotoxic effects. |
| N-Acyl Hydrazone 7a | MCF-7 (Breast Cancer) | MTT Assay | 7.52 ± 0.32 µM | Potent anticancer activity. |
| N-Acyl Hydrazone 7a | PC-3 (Prostate Cancer) | MTT Assay | 10.19 ± 0.52 µM | Potent anticancer activity. |
C. Metabolic Disorders
Certain N-acylamino acids have been identified as mitochondrial uncouplers, suggesting their potential in treating metabolic disorders like obesity by increasing energy expenditure.[4][5]
Table 3: Comparative Mitochondrial Uncoupling Potency of N-Acylamino Acids
| Compound | Model | Key Findings |
| N-Oleoyl-leucine | L6 muscle cells, primary murine adipocytes | Proficient uncoupler, but not systematically more potent than oleate.[6] |
| N-Arachidonoyl-glycine | L6 muscle cells, primary murine adipocytes | Proficient uncoupler, but not systematically more potent than arachidonate.[6] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the study of N-acylamino acids.
A. Synthesis of N-Acylamino Acids via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a widely used method for the synthesis of N-acylamino acids.
Materials:
-
Amino acid
-
Fatty acyl chloride (e.g., oleoyl chloride, palmitoyl chloride)
-
Sodium hydroxide (NaOH) or other suitable base
-
Organic solvent (e.g., diethyl ether, dichloromethane)
-
Distilled water
-
Hydrochloric acid (HCl) for acidification
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium hydroxide. The base neutralizes the amino acid's carboxyl group and the HCl byproduct of the reaction.
-
In a separate flask, dissolve the fatty acyl chloride in an organic solvent.
-
Slowly add the fatty acyl chloride solution to the aqueous amino acid solution with vigorous stirring. The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.
-
Continue stirring for a specified period (e.g., 1-3 hours) to ensure the completion of the reaction.
-
After the reaction, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with dilute HCl to neutralize any remaining base and then with water to remove any water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude N-acylamino acid.
-
The crude product can be further purified by techniques such as recrystallization or column chromatography.
B. Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
N-acylamino acid test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the N-acylamino acid compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
III. Signaling Pathways and Experimental Workflows
N-acylamino acids exert their biological effects by interacting with a variety of molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. The following diagrams illustrate some of the key signaling pathways and a general workflow for investigating N-acylamino acid activity.
Caption: GPR18 signaling cascade initiated by N-Arachidonoyl Glycine (NAGly).
Caption: N-Acyl Taurine-mediated activation of TRPV1 and downstream effects.
References
- 1. viromii.com [viromii.com]
- 2. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acylamides - Wikipedia [en.wikipedia.org]
- 5. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing the potency of N-acyl amino acids versus conventional fatty acids as thermogenic uncouplers in cells and mitochondria from different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 4-(Benzylamino)-4-oxobutanoic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide
Introduction
The quest for selective enzyme inhibitors is a cornerstone of modern drug discovery. These molecules can modulate biological pathways with high precision, offering therapeutic benefits while minimizing off-target effects. This guide provides a comparative analysis of the enzyme inhibitory activity of compounds structurally related to 4-(benzylamino)-4-oxobutanoic acid. Due to a lack of publicly available data on the specific inhibitory properties of this compound, this guide will focus on the performance of its close structural analogs, N-benzyl-2,5-dioxopyrrolidin-3-yl-methanesulfonamide (NDMS) and 2-benzylsuccinimide (2-BS), as inhibitors of key enzymes in glucose metabolism.
Derivatives of N-benzyl-succinamic acid are recognized for their potential as enzyme inhibitors, where their moderate hydrophobicity can be a beneficial characteristic.[1] The core structure is considered a valuable scaffold in medicinal chemistry for developing targeted therapeutic agents.[1]
Comparative Analysis of Enzyme Inhibition
Recent studies have highlighted the potential of NDMS and 2-BS as dual inhibitors of α-amylase and α-glucosidase, two critical enzymes in carbohydrate digestion and glucose absorption. The inhibitory activities of these compounds have been evaluated in vitro and compared with the standard antidiabetic drug, acarbose.[2]
Quantitative Data on Enzyme Inhibition
The inhibitory potency of NDMS and 2-BS against α-amylase and α-glucosidase is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-benzyl-2,5-dioxopyrrolidin-3-yl-methanesulfonamide (NDMS) | α-amylase | 120.3 | Acarbose | - |
| α-glucosidase | Data not specified | Acarbose | - | |
| 2-benzylsuccinimide (2-BS) | α-amylase | Data not specified | Acarbose | - |
| α-glucosidase | Data not specified | Acarbose | - |
Note: Specific IC50 values for all compound-enzyme pairs were not fully detailed in the available literature, though the study indicated good in vitro enzyme inhibition for both compounds compared to acarbose.[2]
Experimental Protocols
The following are the methodologies employed for the key enzyme inhibition assays cited in this guide.
α-Amylase Inhibition Assay
The inhibitory activity against α-amylase was determined using a chromogenic assay.[2]
-
Preparation of Solutions:
-
A solution of α-amylase is prepared in a suitable buffer (e.g., phosphate buffer).
-
Solutions of the test compounds (NDMS and 2-BS) are prepared at various concentrations.
-
A starch solution is prepared as the substrate.
-
A dinitrosalicylic acid (DNS) color reagent is prepared.
-
-
Assay Procedure:
-
The test compounds are pre-incubated with the α-amylase solution for a specified period.
-
The starch solution is added to initiate the enzymatic reaction.
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by adding the DNS color reagent.
-
The mixture is heated in a boiling water bath to facilitate color development.
-
After cooling, the absorbance is measured at 540 nm using a spectrophotometer.
-
Acarbose is used as a positive control.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity was evaluated using a standard chromogenic assay.[2]
-
Preparation of Solutions:
-
A solution of α-glucosidase is prepared in a suitable buffer.
-
Solutions of the test compounds are prepared at various concentrations.
-
A solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) is prepared as the substrate.
-
A solution of sodium carbonate is prepared to stop the reaction.
-
-
Assay Procedure:
-
The test compounds are pre-incubated with the α-glucosidase solution.
-
The pNPG solution is added to start the reaction.
-
The mixture is incubated at a controlled temperature.
-
The reaction is stopped by the addition of sodium carbonate solution.
-
The absorbance of the released p-nitrophenol is measured at 405 nm.
-
Acarbose is used as a positive control.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the same formula as for the α-amylase assay.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: Inhibition of carbohydrate digestion by NDMS and 2-BS.
Caption: General workflow for in vitro enzyme inhibition assays.
References
Safety Operating Guide
Proper Disposal of 4-(Benzylamino)-4-oxobutanoic Acid: A Procedural Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 4-(Benzylamino)-4-oxobutanoic acid, a compound utilized by researchers, scientists, and drug development professionals. Due to a lack of specific GHS classification and disposal data for this compound, a cautious approach to waste management is imperative. The following procedures are based on best practices for handling irritant-class chemicals and general laboratory waste.
Essential Safety and Handling
While specific hazard data for this compound is limited, it is identified as an irritant.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times. This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Chemical and Physical Properties
A summary of the known properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 64984-60-7 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Hazard Classification | Irritant[1] |
| GHS Classification | No data available[2] |
Disposal Procedures
Given the absence of specific disposal protocols for this compound, all waste containing this compound must be treated as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.[3]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (PPE), and weighing papers in a designated, compatible, and clearly labeled hazardous waste container. The container should be kept closed when not in use.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. The container must be clearly labeled with the full chemical name and approximate concentration.
Step 2: Labeling and Storage
All waste containers must be labeled with a hazardous waste tag that includes:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Irritant")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
Store the waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
Step 3: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Decontamination
In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. Report the spill to your EHS department.
Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and adhere to all applicable regulations.
References
Personal protective equipment for handling 4-(Benzylamino)-4-oxobutanoic acid
Essential Safety and Handling Guide for 4-(Benzylamino)-4-oxobutanoic Acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, handling, and disposal protocols for this compound. Adherence to these procedures is mandatory to ensure a safe laboratory environment and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Hazard Summary and Recommended PPE
| Hazard Category | Potential Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation.[1][4] | Lab Coat: A chemical-resistant lab coat must be worn and fully fastened. Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before use and replace them immediately if contaminated.[2][5] Footwear: Fully enclosed shoes are mandatory.[2] |
| Eye Contact | H319: Causes serious eye irritation.[1][4] | Safety Goggles: Wear chemical splash goggles that conform to ANSI Z87.1 standards. Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing.[2] |
| Inhalation | H335: May cause respiratory irritation.[1][4] | Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is required.[2] |
| Ingestion | H302: Harmful if swallowed.[1] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling, even if gloves were worn.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
2.1. Preparation:
-
Read and understand this entire safety guide before starting any work.
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment and PPE.
-
Locate the nearest eyewash station and safety shower.
2.2. Handling the Compound:
-
Donning PPE: Put on all required PPE as detailed in Table 1.
-
Weighing: Carefully weigh the desired amount of the compound on a weigh boat or paper inside the fume hood to contain any dust.
-
Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[2]
2.3. Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, then lab coat, and finally eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle.
3.1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2]
-
Aqueous Waste: Collect aqueous solutions containing this compound in a separate, clearly labeled "Acidic Organic Waste" container.
3.2. Waste Disposal:
-
All chemical waste must be disposed of through a licensed hazardous waste management company.
-
For small amounts of acidic aqueous waste, neutralization within a chemical fume hood may be permissible.[6] Slowly add a dilute base (e.g., 1M sodium hydroxide) while stirring and monitoring the pH until it is between 6.0 and 8.0.[6] Dispose of the neutralized solution in accordance with local regulations.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1]
-
Spill: For a small spill, gently cover it with an absorbent material suitable for acidic compounds (e.g., sodium bicarbonate).[6] Carefully sweep the neutralized material into a designated hazardous waste container.[6]
Visual Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
